5-Bromo-4,6-dichloropyrimidin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4,6-dichloropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUORAFVFXRKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347145 | |
| Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7781-26-2 | |
| Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-4,6-dichloropyrimidin-2-amine. The information is intended for researchers and professionals involved in chemical synthesis and drug discovery.
Core Chemical Properties
This compound is a halogenated pyrimidine derivative. Its structure, featuring an amine group and three halogen substituents, makes it a versatile building block in organic synthesis. The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for analogous compounds, specific experimental values for properties such as melting point and solubility are not widely reported in the literature. The data presented here is a combination of reported values and estimations based on similar structures.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrCl₂N₃ | [Calculated] |
| Molecular Weight | 242.89 g/mol | [Calculated] |
| CAS Number | 7781-26-2 | [1] |
| Appearance | White to cream or yellow-brown powder/crystals | [Predicted] |
| Melting Point | 160-200 °C (estimated range) | [Predicted, based on analogues][2] |
| Boiling Point | 419.434 °C at 760 mmHg | [Calculated][1] |
| Density | 2.054 g/cm³ | [Calculated][1] |
| Solubility | Soluble in 95% ethanol (for a related compound) | [Predicted][3] |
Synthesis and Reactivity
Synthesis
A plausible and common synthetic route to this compound is the electrophilic bromination of 2-amino-4,6-dichloropyrimidine. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation. The reaction is typically carried out in a chlorinated solvent at a low temperature to control selectivity.
Reactivity
The chemical reactivity of this compound is largely dictated by the electron-deficient nature of the pyrimidine ring and the presence of three halogen atoms, which are good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at positions 4 and 6 are susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. The bromine at position 5 is less reactive towards SNAr but can participate in cross-coupling reactions. The amino group at position 2 can also undergo further reactions.
Spectral Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a broad singlet for the amino protons (NH₂). The chemical shift of these protons can be highly variable depending on the solvent and concentration.
| Protons | Predicted Chemical Shift (δ) ppm (in DMSO-d₆) | Multiplicity |
| -NH₂ | 7.3 - 7.5 | Broad Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts are influenced by the electronegative halogen and nitrogen atoms.
| Carbon | Predicted Chemical Shift (δ) ppm (in DMSO-d₆) |
| C2 | ~161 |
| C4/C6 | ~161 |
| C5 | ~115 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as vibrations associated with the substituted pyrimidine ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400 - 3250 | Two bands, characteristic of a primary amine |
| N-H Bend | 1650 - 1580 | Primary amine scissoring |
| C-N Stretch | 1335 - 1250 | Aromatic amine |
| C-Cl Stretch | 850 - 550 | Strong absorption |
| C-Br Stretch | 690 - 515 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The fragmentation pattern will likely involve the loss of halogen atoms and other small fragments. The molecular ion will be an odd number due to the presence of three nitrogen atoms.
Applications in Drug Development
Halogenated pyrimidines are important scaffolds in medicinal chemistry. Derivatives of 5-bromo-pyrimidin-2-amine have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as inhibitors of UNC51-like kinase 1 (ULK1), a key regulator of autophagy, a cellular process implicated in cancer cell survival.[4][5] This suggests that this compound could serve as a valuable starting material for the synthesis of novel kinase inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments related to this compound.
Synthesis of this compound
This protocol is adapted from general procedures for the bromination of aminopyrimidines.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 eq) in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
NMR Sample Preparation and Analysis
Materials:
-
This compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.
-
Process the data using appropriate software. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Materials:
-
This compound
-
Potassium bromide (KBr) (for pellet) or use of Attenuated Total Reflectance (ATR) accessory
Procedure (KBr Pellet):
-
Mix a small amount of the sample with dry KBr powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum using an FTIR spectrometer.
Procedure (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum.
Mass Spectrometry
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Acquire the mass spectrum in positive ion mode.
This guide provides a foundational understanding of this compound for its application in research and development. Further experimental work is encouraged to fully characterize this compound and explore its potential in various chemical and biological systems.
References
- 1. lookchem.com [lookchem.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-アミノ-4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-4,6-dichloropyrimidin-2-amine (CAS: 7781-26-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4,6-dichloropyrimidin-2-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique trifunctional nature, possessing bromo, chloro, and amino substituents on a pyrimidine core, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors. We will delve into the causality behind synthetic strategies and reaction mechanisms, offering field-proven insights to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Importance of a Trifunctional Pyrimidine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous drug molecules.[1] The strategic introduction of multiple, orthogonally reactive functional groups onto this core dramatically expands its utility. This compound (henceforth referred to as 1 ) is a prime example of such a highly functionalized intermediate.[2][3][4]
The inherent reactivity differences between the C-Br bond, the two C-Cl bonds, and the C-NH2 group allow for a stepwise and controlled elaboration of the molecule. This enables the precise installation of various pharmacophoric elements, a critical requirement in modern drug design, particularly for creating specific and potent inhibitors of biological targets like protein kinases.[5][6]
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use in synthesis and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7781-26-2 | [7][8] |
| Molecular Formula | C4H2BrCl2N3 | [7][8] |
| Molecular Weight | 242.89 g/mol | [7][8] |
| Appearance | Light brown solid/powder | [9] |
| Melting Point | 219 - 226 °C | [9] |
| Boiling Point | 419.4 °C at 760 mmHg (Predicted) | [7] |
| Density | 2.054 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in DMSO, DMF. Sparingly soluble in other common organic solvents. |
Note: Predicted values are computationally derived and should be used as an estimate.
Synthesis and Manufacturing
The primary route to compound 1 involves the bromination and chlorination of a 2-aminopyrimidine precursor. The sequence of these halogenation steps is critical to achieving the desired substitution pattern.
Retrosynthetic Analysis
A logical retrosynthetic approach highlights the key bond disconnections leading back to simpler, commercially available starting materials.
Caption: Retrosynthetic pathway for compound 1.
Recommended Laboratory-Scale Synthesis Protocol
This protocol provides a reliable method for the synthesis of 1 from 2-amino-4,6-dichloropyrimidine. The choice of phosphoryl chloride (POCl₃) is a standard and effective method for converting hydroxypyrimidines to their chloro derivatives.[10] N-Bromosuccinimide (NBS) is a mild and regioselective brominating agent for electron-rich aromatic systems.
Step 1: Dichlorination of 2-Amino-4,6-dihydroxypyrimidine
-
To a stirred solution of 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in phosphoryl chloride (POCl₃, 10.0 eq), add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The resulting precipitate, 4,6-dichloro-2-aminopyrimidine, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Bromination of 4,6-Dichloro-2-aminopyrimidine
-
Dissolve the dried 4,6-dichloro-2-aminopyrimidine (1.0 eq) in a suitable solvent such as chloroform or DMF.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.
-
Stir the reaction for 12-18 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water to remove any remaining DMF and succinimide.
-
Recrystallize the crude product from an appropriate solvent like ethanol to yield pure this compound (1 ).
Reactivity and Strategic Application in Synthesis
The true power of compound 1 lies in the differential reactivity of its three halogen substituents. This allows for selective, sequential functionalization, a cornerstone of modern synthetic strategy.[5]
Reactivity Hierarchy
The chlorine atoms at the C4 and C6 positions are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[11][12] The C-Br bond at the C5 position is significantly less reactive towards SNAr but is perfectly poised for metal-catalyzed cross-coupling reactions.[13][14]
Caption: Reactivity hierarchy of functional groups.
Key Transformations and Experimental Insights
A. Selective Nucleophilic Aromatic Substitution (SNAr) at C4/C6
The two chlorine atoms are chemically equivalent, but mono-substitution can often be achieved by carefully controlling stoichiometry and reaction temperature. The displacement of the first chlorine is generally rapid.[15][16]
-
Protocol: Mono-amination at C4
-
Dissolve compound 1 (1.0 eq) in a suitable solvent like isopropanol, n-butanol, or dioxane.
-
Add the desired primary or secondary amine (1.0-1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Heat the reaction to 80-100 °C and monitor by LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.
-
-
Causality: The use of a slight excess of the amine or higher temperatures can lead to di-substitution. The first SNAr reaction deactivates the ring, making the second substitution slower, which allows for selective mono-substitution under controlled conditions.
B. Suzuki Cross-Coupling at C5
The C5-bromo position is ideal for introducing aryl or heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction.[17][18] This is a cornerstone reaction in the synthesis of many kinase inhibitors, where this new group often serves as a "hinge-binding" motif.[19]
-
Protocol: Suzuki Coupling
-
To a degassed mixture of the 4-substituted-5-bromo-6-chloropyrimidin-2-amine (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst.[13][17]
-
Commonly used catalysts include Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq).[14][17]
-
Heat the reaction under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
-
-
Trustworthiness: The self-validating nature of this protocol lies in the clear distinction between starting material, mono-coupled product, and potential side products (e.g., de-bromination) on an LC-MS trace, allowing for straightforward reaction monitoring and optimization. The catalytic cycle of the Suzuki reaction is well-understood, involving oxidative addition, transmetalation, and reductive elimination.[20]
Application in Drug Discovery: Case Study of Kinase Inhibitors
Compound 1 is a frequent starting point for the synthesis of ATP-competitive kinase inhibitors.[5][6] The 2-amino group often interacts with the "hinge" region of the kinase active site, while the substituents introduced at C4 and C5 explore the solvent-front and gatekeeper pockets, respectively.[19]
Caption: General workflow for kinase inhibitor synthesis.
This stepwise approach allows for the creation of a library of diverse compounds from a single, versatile starting material, accelerating the structure-activity relationship (SAR) studies that are crucial for lead optimization in drug development.
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.[21]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21]
-
Avoid inhalation of dust and contact with skin and eyes.[21]
-
Store in a cool, dry, well-ventilated place with the container tightly closed.[21]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactivity hierarchy enables a modular and predictable approach to the synthesis of complex, biologically active molecules. By understanding the underlying principles of its reactivity and applying robust, validated protocols, researchers can leverage this powerful building block to accelerate the discovery of next-generation therapeutics.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 7781-26-2|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound|lookchem [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key data for 5-Bromo-4,6-dichloropyrimidin-2-amine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis.
Chemical Identity and Descriptors
This compound is a substituted pyrimidine ring, a core structure found in numerous biologically active compounds. Its unique arrangement of halogen atoms and an amine group makes it a versatile building block for creating more complex molecules.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 7781-26-2[1][2] |
| Molecular Formula | C4H2BrCl2N3[1][2] |
| Synonyms | 5-bromo-4,6-dichloro-2-pyrimidinamine |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 242.89 g/mol [1][2] |
| Boiling Point | 419.434 °C at 760 mmHg[1] |
| Density | 2.054 g/cm³[1] |
| Flash Point | 207.467 °C[1] |
Molecular Structure
The core of the molecule is a pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms. The amine group is positioned at C2, while two chlorine atoms are attached to C4 and C6. A bromine atom is substituted at the C5 position.
Caption: 2D structure of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific experimental protocols for the data below were not publicly available, several suppliers offer characterization data such as NMR and MS.[3][4]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the amine (-NH₂) protons.
-
¹³C NMR: The carbon NMR would display four distinct signals corresponding to the carbon atoms in the pyrimidine ring.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of various heterocyclic compounds. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, making it a valuable precursor for drug discovery programs.[5] For instance, it has been used in the synthesis of substituted pyrimidines with potential anti-inflammatory and antiviral activities.[6][7]
The general workflow for utilizing this compound in a synthetic route often involves the selective displacement of the chloro substituents.
Caption: General synthetic workflow using the title compound.
Safety and Handling
This compound is intended for research and development use only.[1] It is classified as a hazardous chemical and requires careful handling in a well-ventilated area.
-
Hazard Statements: Causes skin and serious eye irritation.[8]
-
Precautionary Measures:
-
First Aid:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9][10]
For complete safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound(7781-26-2) 1H NMR [m.chemicalbook.com]
- 4. 7781-26-2|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthesis pathway for 5-Bromo-4,6-dichloropyrimidin-2-amine, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the experimental protocol, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.
Synthesis Pathway
The synthesis of this compound is typically achieved through the electrophilic bromination of 2-amino-4,6-dichloropyrimidine. This one-step reaction is efficient and proceeds under mild conditions.
Reaction Scheme:
Caption: Synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound as described in the literature.[1]
| Parameter | Value |
| Starting Material | 2-Amino-4,6-dichloropyrimidine (CAS: 56-05-3) |
| Reagents | Bromine, Sodium Carbonate |
| Solvent | Methanol/Water (1:1 mixture) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 42 hours |
| Yield | 83.7% |
| Appearance | White to off-white solid |
| Molecular Formula | C₄H₂BrCl₂N₃ |
| Molecular Weight | 242.90 g/mol |
| ¹H NMR (300 MHz, d6-DMSO) | δ 7.67 (s, 1H), 7.70 (s, 1H) |
| Mass Spectrum (DCI-NH₃) | m/z = 241 (M+H)⁺, m/z = 258 (M+NH₄)⁺ |
Experimental Protocol
The following detailed methodology for the synthesis of this compound is based on established procedures.[1]
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.70 g, 0.01037 mol)
-
Bromine (0.85 mL, 0.0166 mol)
-
Sodium Carbonate (1.00 g, 0.01244 mol initially, then 0.78 g, 0.0093 mol)
-
Methanol (15 mL)
-
Distilled Water (15 mL)
-
Aqueous Sodium Bicarbonate solution
Procedure:
-
A 1:1 mixture of methanol and water (30 mL total) is prepared in a suitable reaction vessel.
-
2-Amino-4,6-dichloropyrimidine (1.70 g) and sodium carbonate (1.00 g) are added to the solvent mixture and stirred at room temperature.
-
Bromine (0.85 mL) is added dropwise to the stirring mixture over a period of 20 minutes.
-
Ten minutes after the completion of the bromine addition, an additional portion of sodium carbonate (0.78 g) is added to the reaction mixture.
-
The reaction mixture is stirred at room temperature for 42 hours.
-
Upon completion of the reaction, the mixture is diluted with aqueous sodium bicarbonate to precipitate the product.
-
The precipitate, this compound, is collected by filtration.
-
The collected solid is washed with distilled water.
-
The final product is dried under vacuum to yield a white solid (2.11 g).
Experimental Workflow:
Caption: Experimental workflow for the synthesis.
References
starting materials for 5-Bromo-4,6-dichloropyrimidin-2-amine synthesis
An In-depth Technical Guide to the Synthesis of 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary synthetic pathways, details experimental protocols, and presents quantitative data to support the described methodologies.
Introduction
This compound is a functionalized pyrimidine derivative of significant interest in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules and approved drugs.[1] The presence of reactive chloro and bromo substituents, along with an amino group, makes this compound a versatile building block for the synthesis of more complex molecular architectures through nucleophilic substitution and cross-coupling reactions.[1]
This guide focuses on a robust and widely applicable two-step synthesis route commencing from readily available starting materials. The synthesis involves the initial preparation of 2-amino-4,6-dichloropyrimidine, followed by a regioselective bromination at the 5-position.
Synthetic Pathway Overview
The most common and industrially advantageous process for the synthesis of this compound involves a two-stage process:
-
Stage 1: Chlorination of 2-amino-4,6-dihydroxypyrimidine. This step converts the dihydroxy pyrimidine into the corresponding dichloro derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[2][3][4]
-
Stage 2: Bromination of 2-amino-4,6-dichloropyrimidine. The intermediate is then brominated at the 5-position to yield the final product.
Below is a DOT script representation of the overall synthetic workflow.
Caption: Overall synthesis workflow for this compound.
Stage 1: Synthesis of 2-amino-4,6-dichloropyrimidine
The starting material for this synthesis is 2-amino-4,6-dihydroxypyrimidine or its salt.[2] The chlorination is achieved by reacting it with phosphorus oxychloride in the presence of an acid-removing agent.[2][3][4]
Experimental Protocol
A typical experimental procedure for the synthesis of 2-amino-4,6-dichloropyrimidine is as follows:
-
To a reaction vessel, add 2-amino-4,6-dihydroxypyrimidine and phosphorus oxychloride.[3]
-
The mixture is heated, and an acid-removing agent, such as triethylamine or N,N-dimethylaniline, is added dropwise over a period of time.[2][3]
-
The reaction mixture is then refluxed for a specified duration to ensure the completion of the reaction.[2]
-
After the reaction is complete, the excess phosphorus oxychloride is removed, often by distillation under reduced pressure.[3]
-
The residue is then carefully quenched with ice water for hydrolysis.[2]
-
The resulting slurry is filtered, and the collected solid is washed with water and dried to obtain 2-amino-4,6-dichloropyrimidine.[2]
Quantitative Data
The following table summarizes the reaction conditions and yields from various reported procedures.
| Starting Material | Chlorinating Agent | Acid Scavenger | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium 2-amino-4,6-dihydroxypyrimidine | POCl₃ | Triethylamine | Ethylene dichloride | 82-84 | 2 | 73.4 | - | [2] |
| 2-amino-4,6-dihydroxypyrimidine | POCl₃ | - | - | 50 | 3 | 84.2 | 94.8 | [2] |
| 2-amino-4,6-dihydroxypyrimidine | POCl₃ | Triethylamine | - | 20-80 | - | - | - | [4] |
| 2-amino-4,6-dihydroxypyrimidine | POCl₃ | N,N-dimethylaniline | - | 55-68 | - | - | - | [3] |
Stage 2: Synthesis of this compound
The second stage of the synthesis involves the electrophilic bromination of the 2-amino-4,6-dichloropyrimidine intermediate. The electron-donating amino group activates the pyrimidine ring, directing the bromination to the 5-position. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).
Experimental Protocol
A representative experimental procedure for the bromination step is detailed below, adapted from similar bromination reactions of aminopyrimidines:
-
Dissolve 2-amino-4,6-dichloropyrimidine in a suitable solvent, such as dichloromethane.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide to the cooled solution in portions.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure this compound.
Logical Relationship of Bromination
The following diagram illustrates the logical relationship in the bromination step.
Caption: Key components and conditions for the bromination of 2-amino-4,6-dichloropyrimidine.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the chlorination of 2-amino-4,6-dihydroxypyrimidine followed by the bromination of the resulting 2-amino-4,6-dichloropyrimidine. The methodologies presented are scalable and utilize readily available reagents, making this a practical approach for laboratory and potential industrial-scale production. The versatility of the final product as a chemical intermediate underscores its importance in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
The Reactivity Profile of 5-Bromo-4,6-dichloropyrimidin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4,6-dichloropyrimidin-2-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its reactivity is characterized by the presence of three distinct reactive sites: a bromine atom at the C5 position and two chlorine atoms at the C4 and C6 positions, in addition to a primary amino group at C2. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, based on closely related analogues, are provided to facilitate its application in synthesis.
Core Reactivity Principles
The pyrimidine core is electron-deficient, which activates the halogen substituents towards nucleophilic attack. The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1] Consequently, the bromine atom at the C5 position of this compound is expected to be the most reactive site for oxidative addition to a palladium(0) catalyst. This differential reactivity allows for selective functionalization at the C5 position, leaving the chloro groups at C4 and C6 available for subsequent transformations under more forcing conditions.
The 2-amino group can also influence the reactivity of the pyrimidine ring through its electron-donating and coordinating properties.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters. Selective coupling at the C5-Br position is generally achieved under standard conditions.
Quantitative Data for Suzuki-Miyaura Coupling of Related Dichloropyrimidines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18-22 | 60 | [2] |
| 2 | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18-22 | 84 | [3] |
| 3 | p-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18-22 | 65 | [3] |
Note: The above data is for the structurally similar 5-(4-bromophenyl)-4,6-dichloropyrimidine and 2,4-dichloropyrimidine, and serves as a guide for the expected reactivity of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (General, adapted from related compounds) [2][4]
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Stir the reaction mixture at a temperature ranging from 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a variety of primary or secondary amines. This reaction is crucial for the synthesis of substituted aminopyrimidines, which are prevalent in pharmacologically active compounds.[5]
Quantitative Data for Buchwald-Hartwig Amination of a Related Pyrimidine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 16 | 82 | [6] |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | 75 | [4] |
| 3 | Benzylamine | PdCl₂(PPh₃)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | Reflux | 12 | 35 | [6] |
Note: This data is based on reactions with 5-bromo-2-chloropyrimidine and other aminopyrimidines and provides an indication of expected outcomes.
Experimental Protocol: Buchwald-Hartwig Amination (General, adapted from related compounds) [4][7]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Add an anhydrous, degassed solvent like toluene.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, quench with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Sonogashira Coupling
The Sonogashira coupling is employed to form C-C bonds between this compound and terminal alkynes, providing access to alkynyl-substituted pyrimidines. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[8]
Quantitative Data for Sonogashira Coupling of a Related Pyrimidine
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(dppf) (5) | CuI (1.7) | Et₃N (1.5) | THF | 60 | 24 | >80 | [9] |
| 2 | 1-Hexyne | PdCl₂(dppf) (2) | CuI (1.7) | Et₃N (1.5) | THF | 60 | 20 | 90 | [9] |
| 3 | TMS-acetylene | PdCl₂(dppf) (2) | CuI (1.7) | Et₃N (1.5) | THF | 60 | 20 | >80 | [9] |
Note: The data is for 5-bromo-2,4-diaminopyrimidine derivatives and serves as an illustrative guide.
Experimental Protocol: Sonogashira Coupling (General, adapted from related compounds) [4][9]
-
To a reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) of the chloro groups. While the C5-bromo position is more susceptible to palladium-catalyzed coupling, the chloro groups at C4 and C6 are more activated towards SNAr. The regioselectivity of SNAr on dichloropyrimidines can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position in related systems.[10] For this compound, the two chloro positions are equivalent.
General Workflow for Nucleophilic Aromatic Substitution
Potential Role in Signaling Pathways: A General Perspective for Aminopyrimidines
While no specific signaling pathways involving this compound have been detailed in the reviewed literature, the 2-aminopyrimidine scaffold is a well-known pharmacophore, particularly in the development of kinase inhibitors.[11][12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The 2-aminopyrimidine core can mimic the adenine of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.
The diagram below illustrates a generalized signaling pathway where a pyrimidine-based inhibitor might act.
Generalized Kinase Inhibition by a Pyrimidine Derivative
This diagram shows how an external signal can activate a receptor, leading to a cascade of kinase activity that ultimately results in cell proliferation. A pyrimidine-based inhibitor can block this pathway by inhibiting one of the kinases. The various substituents on the this compound scaffold can be modified to achieve selectivity and potency against specific kinases.
Conclusion
This compound is a versatile building block with a rich reactivity profile. Its three halogen atoms can be selectively functionalized through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the generation of diverse molecular architectures, making it a valuable starting material for the discovery of novel therapeutics and functional materials. Further research into its biological activities, particularly in the context of kinase inhibition, is a promising avenue for future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
electrophilic and nucleophilic sites of 5-Bromo-4,6-dichloropyrimidin-2-amine
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-4,6-dichloropyrimidin-2-amine
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in a multitude of biologically active molecules. The strategic placement of halogen atoms and an amino group imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a detailed analysis of the electrophilic and nucleophilic centers of this compound, supported by structural diagrams, reactivity data, and representative experimental protocols.
The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, is further activated towards nucleophilic attack by the presence of three electron-withdrawing halogen substituents. Conversely, the exocyclic amino group provides a key nucleophilic site. Understanding the interplay of these electronic factors is crucial for predicting the molecule's reactivity and for its effective utilization in synthetic strategies.
Electronic Properties and Reactivity Overview
The reactivity of this compound is governed by the electronic nature of the pyrimidine ring and its substituents. The key reactive sites are illustrated in the diagram below.
Caption: Reactive sites on this compound.
Nucleophilic Center
The primary nucleophilic character of this compound resides in the 2-amino group .
-
Site: The lone pair of electrons on the exocyclic nitrogen atom of the amino group (-NH₂) is readily available for donation to an electrophile.
-
Reactivity: This site can undergo a variety of reactions typical for primary amines, including:
-
Alkylation: Reaction with alkyl halides.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Buchwald-Hartwig Amination: While typically used to form C-N bonds with aryl halides, the amino group itself can act as the nucleophile in coupling reactions.
-
The nucleophilicity of the ring nitrogens is significantly diminished due to their participation in the aromatic system and the strong electron-withdrawing effects of the attached chlorine and bromine atoms.
Electrophilic Centers
The pyrimidine ring is electron-deficient and contains several electrophilic sites, primarily on the carbon atoms.
-
C4 and C6 Positions: These are the most significant electrophilic centers. The carbon atoms are bonded to highly electronegative chlorine atoms and are part of the electron-poor pyrimidine ring. This makes them highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] The chlorine atoms are excellent leaving groups, and substitution at these positions is a common strategy for introducing a wide range of functional groups. Studies on similar 2,4-dichloropyrimidines show that SNAr reactions proceed readily.[1]
-
C5 Position: The carbon atom bonded to the bromine is also an electrophilic site. While SNAr at this position is less common compared to the chlorinated positions, the C-Br bond is highly valuable for palladium-catalyzed cross-coupling reactions . These include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids/esters.[1]
-
Buchwald-Hartwig Amination: To form C-N bonds with amines.
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
-
Heck Coupling: To form C-C double bonds with alkenes.
-
The versatility of the C-Br bond in these coupling reactions makes the C5 position a key handle for molecular elaboration.[3]
Reactivity Summary
The table below summarizes the key reactive sites and the types of chemical transformations they typically undergo.
| Reactive Site | Type | Common Reactions |
| **2-Amino Group (-NH₂) ** | Nucleophilic | Alkylation, Acylation, Sulfonylation |
| C4 and C6 Positions | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles (e.g., amines, alcohols, thiols)[1][2] |
| C5 Position | Electrophilic | Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)[1][3] |
Reaction Pathways and Workflows
Nucleophilic Aromatic Substitution (SNAr)
The workflow for a typical SNAr reaction at the C4 or C6 position involves the attack of a nucleophile, displacement of a chloride ion, and subsequent workup.
Caption: Workflow for a typical SNAr reaction.
Suzuki-Miyaura Cross-Coupling
The logical relationship for a Suzuki-Miyaura cross-coupling reaction at the C5 position is outlined below. This reaction is pivotal for creating new carbon-carbon bonds.
Caption: Logical diagram for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are representative, generalized protocols for reactions involving this compound, based on procedures reported for similar pyrimidine derivatives.[1][4]
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the substitution of one of the chlorine atoms with a primary or secondary amine.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF), add the desired amine (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired mono-substituted product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the formation of a C-C bond at the C5 position.
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a base like potassium acetate (KOAc) or potassium carbonate (K₂CO₃) (3.0 eq).[1]
-
Solvent and Conditions: Add a degassed solvent, typically a mixture of dioxane and water. Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture, filter through a pad of celite to remove the palladium catalyst, and rinse with an organic solvent. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by flash chromatography or recrystallization to obtain the 5-aryl substituted pyrimidine.
Conclusion
This compound is a privileged scaffold in synthetic and medicinal chemistry due to its well-defined and orthogonal reactive sites. The 2-amino group serves as a potent nucleophile, while the C4/C6 and C5 positions are distinct electrophilic centers. The C4 and C6 positions are primed for SNAr reactions, allowing for the facile introduction of various nucleophiles. The C5-bromo position is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex, multi-cyclic systems. A thorough understanding of these electrophilic and nucleophilic sites allows researchers and drug development professionals to strategically design and execute synthetic routes to novel compounds with potential therapeutic applications.
References
An In-depth Technical Guide to the Solubility of 5-Bromo-4,6-dichloropyrimidin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 5-Bromo-4,6-dichloropyrimidin-2-amine. Due to the limited publicly available quantitative data for this specific compound, this guide leverages data from structurally similar pyrimidine derivatives to provide valuable insights. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility parameters in their laboratories.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 7781-26-2 | [1] |
| Molecular Formula | C₄H₂BrCl₂N₃ | [1] |
| Molecular Weight | 242.89 g/mol | [1] |
| Boiling Point | 419.434 °C at 760 mmHg | [1][2] |
| Density | 2.054 g/cm³ | [1][2] |
| Flash Point | 207.467 °C | [1][2] |
| pKa (Predicted) | -1.47 ± 0.10 | [1] |
| LogP (Predicted) | 2.70930 | [1] |
Qualitative Solubility of Structurally Similar Compounds
| Compound | Solvent | Solubility |
| 4-Amino-2,6-dichloropyrimidine | Dimethyl Sulfoxide (DMSO) | Soluble[3] |
| 4-Amino-2,6-dichloropyrimidine | Water | Slightly soluble[3] |
| 4-Amino-2,6-dichloropyrimidine | Acetone | Soluble[3] |
| 4-Amino-2,6-dichloropyrimidine | Thermal Toluene | Soluble[3] |
| 5-Amino-4,6-dichloropyrimidine | 95% Ethanol | Soluble (50 mg/mL)[4] |
| 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile | Dichloromethane | Soluble[5] |
Based on this information, it is anticipated that this compound will exhibit solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dichloromethane, and potentially in polar protic solvents like ethanol. Experimental verification is essential to confirm these predictions.
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, two standard experimental protocols are detailed below: the Shake-Flask Method for thermodynamic solubility and a general method for kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature under equilibrium conditions.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, ethanol, acetonitrile)
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Prepare a stock solution of the compound in the chosen solvent for calibration curve generation.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the samples at a high speed to pellet the remaining solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with the solvent as necessary to fall within the range of the calibration curve.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
This method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.
Objective: To determine the concentration at which this compound precipitates when a concentrated organic stock solution is diluted into an aqueous buffer. While the primary focus of this guide is organic solvents, this protocol is crucial for drug development applications.
Materials:
-
A concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well plates.
-
Plate reader capable of measuring turbidity or nephelometry.
-
Automated liquid handler (recommended).
Procedure:
-
Serial Dilution: Prepare a serial dilution of the DMSO stock solution in a 96-well plate.
-
Addition to Buffer: Transfer a small volume of each dilution to another 96-well plate containing the aqueous buffer. This rapid addition can lead to supersaturation and subsequent precipitation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
This guide provides a framework for understanding and determining the solubility of this compound. While direct quantitative data is currently sparse, the information on related compounds and the detailed experimental protocols will enable researchers to effectively work with this compound in various organic solvent systems.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Amino-4,6-dichloropyrimidine 97 5413-85-4 [sigmaaldrich.com]
- 5. 4-((5-Bromo-4,6-Dichloropyrimidin-2-Yl)Amino)Benzonitrile | CAS 105931-66-4 | High-Purity Manufacturer & Supplier China | Applications, Safety, Price, Data [nj-finechem.com]
An In-depth Technical Guide to the Safety of 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety information for 5-Bromo-4,6-dichloropyrimidin-2-amine (CAS No: 7781-26-2), intended for use by professionals in research and development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical Identification
| Identifier | Data |
| Chemical Name | This compound |
| Synonyms | 2-Amino-5-bromo-4,6-dichloropyrimidine |
| CAS Number | 7781-26-2[1][2] |
| Molecular Formula | C4H2BrCl2N3[1][2] |
| Molecular Weight | 242.89 g/mol [1][2] |
Hazard Identification
Specific Globally Harmonized System (GHS) classification data for this compound is not consistently available across supplier safety data sheets.[1] However, based on the hazards associated with structurally similar compounds such as 2-Amino-4,6-dichloropyrimidine, it is prudent to handle this chemical as a potential irritant.[3][4][5]
Potential Hazards of Structurally Similar Compounds:
The following diagram illustrates the potential hazard classification based on related chemical structures.
Caption: Potential GHS Hazard Classification.
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Physical State | No data available |
| Boiling Point | 419.434 °C at 760 mmHg[1][2] |
| Flash Point | 207.467 °C[1][2] |
| Density | 2.054 g/cm³[1][2] |
| Vapor Pressure | 0 mmHg at 25 °C[2] |
| Refractive Index | 1.67[2] |
| pKa (Predicted) | -1.47 ± 0.10[2] |
| LogP | 2.70930[2] |
Experimental Protocols
Detailed experimental protocols for the toxicological and physical property testing of this compound are not provided in the reviewed Safety Data Sheets. The data presented are typically generated using standardized OECD (Organisation for Economic Co-operation and Development) or equivalent testing guidelines. For specific assay methodologies, researchers should consult the relevant standard protocols for determining properties like skin irritation (e.g., OECD TG 439) or eye irritation (e.g., OECD TG 405).
Handling, Storage, and Personal Protection
Adherence to proper handling and storage protocols is critical to ensure safety in the laboratory.
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid ingestion and inhalation.[3]
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Wash hands thoroughly after handling.[3]
-
Avoid the formation of dust.[3]
Storage Conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
For long-term stability, store under an inert gas (e.g., Nitrogen or Argon) at 2–8 °C.[2]
Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. The following diagram outlines the required equipment.
Caption: Required Personal Protective Equipment.
Emergency Procedures
First-Aid Measures: In case of exposure, immediate action is crucial. The following workflow details the appropriate first-aid steps.
Caption: First-Aid Emergency Workflow.
Accidental Release Measures: A prompt and safe response to spills is essential to prevent exposure and environmental contamination.
References
An In-depth Technical Guide on the Potential Biological Activity of 5-bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-bromo-4,6-dichloropyrimidin-2-amine is a halogenated pyrimidine derivative. While direct and extensive biological activity data for this specific compound is limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities. Structurally related compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, primarily through the inhibition of key cellular enzymes such as kinases and nitric oxide synthase. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and a detailed exploration of the potential biological activities based on data from closely related analogues. Furthermore, this document includes detailed experimental protocols for key biological assays relevant to the screening of such compounds and visual diagrams of pertinent signaling pathways and experimental workflows.
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including natural products and synthetic drugs. The substitution pattern on the pyrimidine core dictates its pharmacological properties. Halogenation, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound combines the privileged pyrimidine scaffold with multiple halogen substitutions, making it a compound of interest for potential drug discovery efforts. Although this specific molecule has not been extensively profiled, its structural alerts suggest potential interactions with various biological targets.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₂BrCl₂N₃ |
| Molecular Weight | 242.89 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 7781-26-2 |
| Predicted Boiling Point | 419.4 ± 55.0 °C |
| Predicted Density | 2.054 ± 0.06 g/cm³ |
| Predicted pKa | -1.47 ± 0.10 |
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 2-amino-4,6-dichloropyrimidine.
Experimental Protocol:
-
Materials: 2-amino-4,6-dichloropyrimidine, Bromine, Sodium Carbonate, Methanol, Water.
-
Procedure:
-
A 1:1 mixture of 2-amino-4,6-dichloropyrimidine (1.0 eq) and sodium carbonate (1.2 eq) is prepared in a 1:1 methanol/water mixture.
-
Bromine (1.6 eq) is added dropwise to the stirring mixture over a period of 20 minutes at room temperature.
-
Ten minutes after the completion of the addition, another portion of sodium carbonate (0.9 eq) is added.
-
The reaction mixture is stirred at room temperature for approximately 42 hours.
-
Upon completion, the reaction mixture is diluted with aqueous sodium bicarbonate to precipitate the product.
-
The precipitate is collected by filtration, washed with distilled water, and dried under vacuum to yield this compound as a white solid.
-
Synthesis workflow for this compound.
Potential Biological Activities
While specific biological data for this compound is scarce, the activities of structurally similar compounds provide insights into its potential therapeutic applications.
Anticancer Activity
Numerous pyrimidine derivatives have been investigated as anticancer agents. Brominated compounds, in particular, have shown potent cytotoxic effects through mechanisms such as apoptosis induction and inhibition of angiogenesis[1]. Derivatives of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol have demonstrated potent anticancer activity against the human colorectal cancer cell line HCT116[2].
3.1.1. Kinase Inhibition
The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine ring of ATP and bind to the hinge region of the kinase domain. Several clinical kinase inhibitors are pyrimidine-based. Given its structure, this compound is a candidate for screening against various protein kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and receptor tyrosine kinases.
3.1.2. Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a high-throughput screening format to assess the inhibitory potential of a compound against a specific kinase.
-
Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A lower ATP level corresponds to higher kinase activity, and vice versa.
-
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Target kinase (e.g., CDK2/Cyclin A).
-
Kinase substrate (e.g., a specific peptide).
-
ATP.
-
Kinase assay buffer.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compound solutions to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Initiate the kinase reaction by adding ATP to the reaction mixture and immediately dispensing it into the wells containing the test compounds.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
-
Workflow for a luminescence-based kinase inhibition assay.
3.1.3. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., HCT116).
-
Cell culture medium.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Antimicrobial Activity
Halogenated pyrimidines are known to possess antimicrobial properties. A study on novel 5-bromo-2-chloropyrimidin-4-amine derivatives revealed significant in vitro antibacterial and antifungal activities.
3.2.1. Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Test compound dissolved in DMSO.
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Workflow for the broth microdilution MIC assay.
Anti-inflammatory Activity
A study on 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated that these compounds inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells. The IC50 values for this series of compounds were in the range of 9–36 µM, with the 5-fluoro derivative being the most potent with an IC50 of 2 µM[3]. While the IC50 for the 5-bromo derivative was not explicitly stated, it is plausible that this compound also possesses NO inhibitory activity.
3.3.1. Potential Mechanism of Action: Inhibition of Nitric Oxide Synthase (NOS)
The inhibition of NO production suggests a potential interaction with the nitric oxide synthase (NOS) enzymes. Overproduction of NO by inducible NOS (iNOS) is a hallmark of inflammation.
Potential inhibition of the iNOS pathway.
Summary of Quantitative Data for Structurally Related Compounds
| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/MIC) |
| 5-Substituted 2-amino-4,6-dichloropyrimidines | Anti-inflammatory | Inhibition of NO production in mouse peritoneal cells | 9 - 36 µM[3] |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Anti-inflammatory | Inhibition of NO production in mouse peritoneal cells | 2 µM[3] |
| 5-(2-amino-6-(4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol derivatives | Anticancer | HCT116 cell line | Potent activity reported[2] |
| N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide | Antimicrobial | Pathogenic bacterial and fungal strains | Significant activity reported |
Conclusion and Future Directions
This compound is a synthetic halogenated pyrimidine with potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This potential is inferred from the well-documented activities of structurally related compounds. The presence of a pyrimidine core suggests a likelihood of interaction with ATP-binding sites of various enzymes, particularly protein kinases.
To fully elucidate the biological profile of this compound, further investigation is warranted. It is recommended to perform a comprehensive screening of this compound against a panel of cancer cell lines, a broad spectrum of microbial strains, and a diverse panel of protein kinases. The detailed experimental protocols provided in this guide can serve as a starting point for such a screening campaign. Structure-activity relationship (SAR) studies, by systematically modifying the substituents on the pyrimidine ring, could lead to the discovery of more potent and selective lead compounds for drug development.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 5-Bromo-4,6-dichloropyrimidin-2-amine in Modern Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4,6-dichloropyrimidin-2-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex molecular architectures for drug discovery. Its unique arrangement of reactive sites—two distinct chlorine atoms and a bromine atom on the pyrimidine core, coupled with an amino group—offers medicinal chemists a powerful scaffold for creating diverse libraries of compounds. This technical guide provides a comprehensive review of the available information on this compound, including its synthesis, chemical properties, and its emerging role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Due to the limited specific biological data on the title compound, this review incorporates data from closely related and structurally similar pyrimidine derivatives to illustrate the potential applications and biological activities.
Chemical Properties and Synthesis
This compound (CAS No: 7781-26-2) is a solid with a molecular weight of 242.89 g/mol and the molecular formula C₄H₂BrCl₂N₃.[1] The presence of three halogen atoms at positions 4, 5, and 6, and an amino group at position 2, imparts distinct reactivity to each site, allowing for sequential and regioselective modifications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₂BrCl₂N₃ | [1] |
| Molecular Weight | 242.89 g/mol | [1] |
| CAS Number | 7781-26-2 | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 419.4 ± 55.0 °C (Predicted) | |
| Density | 2.054 ± 0.06 g/cm³ (Predicted) | |
| pKa | -1.47 ± 0.10 (Predicted) |
Synthesis
While specific, detailed peer-reviewed synthesis protocols for this compound are not widely published, a general and plausible synthetic route involves the bromination of a suitable precursor. One common strategy for the synthesis of similar compounds is the halogenation of a pre-existing aminodichloropyrimidine.
Experimental Protocol: General Synthesis of 5-halo-2-amino-4,6-dichloropyrimidines
A common precursor for this class of compounds is 2-amino-4,6-dihydroxypyrimidine. The synthesis to the dichlorinated analogue can be achieved through a Vilsmeier-Haack type reaction. Subsequent bromination would yield the target compound.
-
Step 1: Dichlorination of 2-Amino-4,6-dihydroxypyrimidine. To a stirred solution of phosphoryl chloride (POCl₃), an N,N-disubstituted amide such as N,N-dimethylformamide (DMF) is added dropwise at 0 °C. 2-amino-4,6-dihydroxypyrimidine is then added portion-wise, and the reaction mixture is heated to reflux for several hours. After cooling, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate) to precipitate the 2-amino-4,6-dichloropyrimidine.
-
Step 2: Bromination of 2-Amino-4,6-dichloropyrimidine. The 2-amino-4,6-dichloropyrimidine is dissolved in a suitable solvent, such as acetic acid. A brominating agent, for example, N-bromosuccinimide (NBS), is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The product, this compound, is then isolated by filtration and purified by recrystallization.
Role in Kinase Inhibitor Synthesis
Halogenated pyrimidines are foundational scaffolds in the development of kinase inhibitors. The chlorine atoms at the C4 and C6 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains that can interact with the kinase active site. The 2-amino group often serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase. The bromine at the C5 position can be utilized for further modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce larger aryl or alkynyl groups that can probe deeper pockets of the enzyme.
Kinase Signaling Pathways as Therapeutic Targets
Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Key signaling pathways frequently targeted by pyrimidine-based inhibitors include:
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway, when aberrantly activated, drives cell proliferation and survival in many cancers.
-
Aurora Kinase Signaling: Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Biological Activity of Related Pyrimidine Derivatives
While specific quantitative biological data for this compound is scarce in the public domain, studies on structurally similar compounds highlight the potential of this scaffold. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide (NO) production.
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Immune-activated NO production | 2 | Mouse peritoneal cells | [2] |
| Other 5-alkyl-2-amino-4,6-dichloropyrimidines | Immune-activated NO production | 9-36 | Mouse peritoneal cells | [2] |
These data suggest that the 2-amino-4,6-dichloropyrimidine core is a promising starting point for the development of anti-inflammatory agents. The variation in potency with different substituents at the 5-position underscores the importance of this position for biological activity.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of novel pyrimidine derivatives as kinase inhibitors involves a series of in vitro assays to determine their potency and selectivity.
General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Protocol:
-
Prepare serial dilutions of the test compound in a suitable buffer (e.g., containing DMSO).
-
In the wells of the assay plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well clear-bottom plates
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion and Future Perspectives
This compound represents a valuable and highly versatile scaffold for the synthesis of novel drug candidates. While direct biological data for this specific compound is limited, the extensive research on related 2-aminopyrimidine derivatives strongly supports its potential as a key intermediate in the development of targeted therapies, particularly kinase inhibitors for oncology and inflammatory diseases. The strategic positioning of its reactive sites allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Future research efforts should focus on the detailed biological characterization of derivatives of this compound to fully unlock its therapeutic potential. The synthesis of focused libraries based on this scaffold, followed by comprehensive screening against a panel of kinases and in various disease-relevant cellular models, is a promising strategy for the discovery of next-generation therapeutics.
References
Spectroscopic and Synthetic Profile of 5-Bromo-4,6-dichloropyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 5-Bromo-4,6-dichloropyrimidin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated spectral data, and visual workflows to facilitate its use in synthetic chemistry and medicinal chemistry applications.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, providing a foundational understanding of its structural characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide (d6-DMSO) exhibits two singlets corresponding to the amine protons.[1] The absence of a proton at the 5-position of the pyrimidine ring is consistent with the bromine substitution.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.70 | Singlet | 1H | -NH₂ |
| 7.67 | Singlet | 1H | -NH₂ |
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C-2, C-4, C-6 |
| ~100-110 | C-5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a detailed experimental spectrum with peak assignments for this specific molecule is not available, the following table outlines the expected vibrational frequencies based on known data for primary amines and halogenated pyrimidines.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3250 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| 1650-1580 | Medium-Strong | N-H bending (scissoring) |
| 1580-1400 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |
| 1350-1250 | Medium | C-N stretching |
| 800-600 | Strong | C-Cl stretching |
| 600-500 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.
| m/z | Ion |
| 241 | [M+H]⁺ |
| 258 | [M+NH₄]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound[1]
This protocol describes the bromination of 2-Amino-4,6-dichloropyrimidine.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Bromine
-
Sodium carbonate
-
Methanol
-
Water
-
Aqueous sodium bicarbonate
-
Distilled water
Procedure:
-
A 1:1 mixture of 2-amino-4,6-dichloropyrimidine (1.70 g, 0.01037 mol) and sodium carbonate (1.00 g, 0.01244 mol) is prepared in a 1:1 methanol/water (30 mL) mixture.
-
The mixture is stirred at room temperature.
-
Bromine (0.85 mL, 0.0166 mol) is added dropwise over a period of 20 minutes.
-
Ten minutes after the completion of the bromine addition, additional sodium carbonate (0.78 g, 0.0093 mol) is added to the reaction mixture.
-
The reaction mixture is stirred at room temperature for 42 hours.
-
Upon completion of the reaction, the mixture is diluted with aqueous sodium bicarbonate to precipitate the product.
-
The precipitate is collected by filtration, washed with distilled water, and vacuum dried to yield this compound as a white solid.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
¹³C NMR Acquisition:
-
Tune the probe for the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered this compound sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (Direct Infusion - Electrospray Ionization)
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and other adducts.
Visualizations
The following diagrams illustrate the experimental workflows described in this guide.
References
A Technical Guide to 5-Bromo-4,6-dichloropyrimidin-2-amine for Chemical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Bromo-4,6-dichloropyrimidin-2-amine, a halogenated pyrimidine derivative essential as a building block in synthetic organic chemistry. Its trifunctional nature, featuring bromine and two chlorine substituents, allows for selective and sequential reactions, making it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science research.
Physicochemical Properties
This compound is typically a white to off-white solid.[1] Its key chemical and physical properties are summarized below, providing essential data for reaction planning and safety assessments.
| Property | Value | Source |
| CAS Number | 7781-26-2 | [2][3] |
| Molecular Formula | C₄H₂BrCl₂N₃ | [2][3] |
| Molecular Weight | 242.89 g/mol | [2][3] |
| Appearance | White to off-white Solid | [1] |
| Boiling Point | 419.4 ± 55.0 °C (Predicted) | [1] |
| Density | 2.054 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.47 ± 0.10 (Predicted) | [1] |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [1] |
Commercial Availability
This reagent is available from various specialized chemical suppliers, typically with purities ranging from 95% to 97%. The following table lists several commercial sources. Pricing and availability are subject to change and should be confirmed with the respective supplier.
| Supplier | Purity | Available Quantities |
| SynQuest Laboratories | 97% | 250 mg, 1 g |
| Matrix Scientific | 97% | 1 g |
| SynChem | 95% | 1 g, 5 g, 10 g |
| Chemenu | 95% | 25 g |
| BLDpharm | N/A | Inquire for sizes |
| MOLBASE | ≥98% | 100 g, 1 kg |
| LookChem | N/A | Inquire for sizes |
Synthetic Applications and Experimental Protocols
The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4 and C6 positions are activated by the electron-withdrawing pyrimidine ring and are readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the regioselective introduction of different functional groups.
While a specific protocol for this exact molecule is not detailed in the provided search results, a general procedure for a similar substrate, 2-amino-4,6-dichloropyrimidine, can be adapted. The reaction involves the substitution of a chlorine atom with an amine.
General Protocol for Monoamination (SNAr Reaction)
This protocol is adapted from procedures for similar dichloropyrimidine substrates.[4][5]
Objective: To synthesize a 4-amino-substituted-5-bromo-6-chloropyrimidin-2-amine derivative.
Materials:
-
This compound
-
Desired amine nucleophile (e.g., aniline, benzylamine)
-
Anhydrous K₂CO₃ or other non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent
-
Magnetic stirrer and heating mantle
-
Reaction vessel with condenser and inert gas inlet (N₂ or Ar)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1 equivalent).
-
Add finely powdered anhydrous K₂CO₃ (2-3 equivalents).
-
Add anhydrous DMF to dissolve/suspend the reagents.
-
Add the amine nucleophile (1-1.2 equivalents) to the mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 80-140 °C) for several hours (e.g., 12-24 h).[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography or recrystallization to yield the desired mono-substituted product.
Visualized Workflows and Reaction Pathways
To better illustrate the experimental and logical processes involving this compound, the following diagrams are provided.
Caption: General experimental workflow for an SNAr reaction.
Caption: Logical pathway for regioselective mono-substitution.
References
- 1. This compound CAS#: 7781-26-2 [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of various derivatives from the versatile building block, 5-Bromo-4,6-dichloropyrimidin-2-amine. The presence of multiple reactive sites—a bromine atom at the 5-position and two chlorine atoms at the 4- and 6-positions—allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This document outlines protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of a diverse library of pyrimidine derivatives for applications in drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be selectively carried out at the more reactive C-Br bond.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18-22 | 60-75[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF (3) | THF | 50 | 12 | Moderate |
| 3 | 3-Fluorophenylboronic acid | XPhos Pd G2 (2) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 16 | High |
| 4 | Naphthalen-2-ylboronic acid | PEPPSI-IPr (3) | - | K₂CO₃ (2) | Benzene | 75 | 12 | Good |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[2]
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL).
-
Reaction: Stir the mixture at the specified temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4,6-dichloropyrimidin-2-amine derivative.
Reaction Pathway: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[3] Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of this compound.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | ~70-90[4] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | ~65-85[4] |
| 3 | Benzylamine | BrettPhos Pd G3 (2) | - | LiHMDS (1.5) | THF | 80 | 8 | ~75-95[4] |
| 4 | Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LiHMDS (1.5) | THF | 80 | 20 | 85-95[5] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk flask.[5]
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.).[5]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).[5]
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 5-amino-4,6-dichloropyrimidin-2-amine derivative.
Reaction Pathway: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution. The chlorine atoms at the 4- and 6-positions are activated towards displacement by various nucleophiles. Regioselectivity can often be controlled by the reaction conditions and the nature of the nucleophile.
Table 3: Representative Conditions for Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Pyrrolidine | KOH (1) | H₂O with HPMC | rt | 0.3 | 2-Amino-5-bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine | High[6] |
| 2 | Benzylamine | TEA (1.5) | CH₂Cl₂ | rt | 0.5 | 2-Amino-5-bromo-4-(benzylamino)-6-chloropyrimidine | Good[7] |
| 3 | Sodium Methoxide | - | Methanol | reflux | 3 | 2-Amino-5-bromo-4-chloro-6-methoxypyrimidine | ~60[8][9] |
| 4 | Indoline | TEA (1) | Ethanol | reflux | 3 | 2-Amino-5-bromo-4-chloro-6-(indolin-1-yl)pyrimidine | 60[10] |
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and the solvent (e.g., ethanol, 10 mL).
-
Reagent Addition: Add the nucleophile (e.g., a primary or secondary amine, 1.1 mmol, 1.1 equiv.) and a base if required (e.g., triethylamine, 1.5 mmol, 1.5 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. If necessary, add water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrimidine derivative.
Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism for the SNAr reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 10. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Substituted pyrimidines are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 5-Bromo-4,6-dichloropyrimidin-2-amine is a highly functionalized heterocyclic compound poised for the synthesis of diverse molecular libraries. The electron-deficient nature of the pyrimidine ring, intensified by the inductive effect of three halogen substituents (one bromine, two chlorines) and the ring nitrogen atoms, renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[2]
This reactivity allows for the sequential and controlled displacement of the chlorine atoms by a wide array of nucleophiles, including amines, thiols, and alkoxides. The 2-amino group, being an electron-donating group, modulates the reactivity, while the C4 and C6 positions remain chemically equivalent for the initial substitution. The introduction of the first nucleophile breaks this symmetry and electronically influences the reactivity of the remaining chlorine atom, enabling the synthesis of both symmetrically and asymmetrically substituted 2-aminopyrimidines. These derivatives are key intermediates in the development of targeted therapies, particularly kinase inhibitors, and other bioactive molecules.[3][4]
Key Applications
-
Kinase Inhibitor Synthesis: The 2,4-disubstituted pyrimidine core is a common motif in many kinase inhibitors used in oncology.[3]
-
Scaffold for Drug Discovery: The versatile reactivity of the chloro-substituents allows for the creation of large, diverse libraries of compounds for high-throughput screening.
-
Development of Bioactive Molecules: The scaffold is utilized in the synthesis of compounds with potential antiviral, anti-infective, and anti-inflammatory properties.[1][5]
Physicochemical and Reactivity Data
The following tables summarize key data for the starting material and representative reaction conditions for its nucleophilic substitution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 7781-26-2 | [6] |
| Molecular Formula | C₄H₂BrCl₂N₃ | [6] |
| Molecular Weight | 242.89 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Storage | 2–8 °C under inert gas | [6] |
| Boiling Point | 419.4±55.0 °C (Predicted) | [6] |
| Density | 2.054±0.06 g/cm³ (Predicted) |[6] |
Table 2: Representative Conditions for Regioselective Monosubstitution
| Nucleophile (Nu-H) | Solvent | Base | Temperature (°C) | Notes |
|---|---|---|---|---|
| Primary/Secondary Amine | Isopropanol, Ethanol | DIPEA, Et₃N | 25 - 80 | Reactions are typically clean, yielding the C4-monosubstituted product. Stoichiometric control (1 equivalent of nucleophile) is crucial.[7] |
| Arylamine | n-Butanol, Dioxane | p-TsOH·H₂O | 80 - 120 | Acid catalysis may be required for less nucleophilic anilines.[1] |
| Thiol | DMF, Acetonitrile | K₂CO₃, NaH | 0 - 25 | Thiolates are highly reactive nucleophiles and reactions often proceed rapidly at room temperature.[8] |
| Alcohol | THF, Dioxane | NaH, DBU | 0 - 60 | Strong, non-nucleophilic bases are required to generate the alkoxide in situ. |
Table 3: Representative Conditions for Disubstitution
| 1st Nucleophile | 2nd Nucleophile | Solvent | Base | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Amine | Amine (same) | Ethanol, n-Butanol | Excess Amine | 80 - 120 | Requires excess nucleophile ( >2 equivalents) and typically more forcing conditions (higher temperature, longer reaction time) than monosubstitution.[9] |
| Amine | Amine (different) | n-Butanol, Dioxane | DIPEA, Et₃N | 100 - 140 | Stepwise synthesis is required. The electronic nature of the first substituent influences the conditions needed for the second substitution. |
| Amine | Thiol | DMF / Toluene | K₂CO₃, NaH | 25 - 100 | The second substitution with a different nucleophile type is performed after isolation of the monosubstituted intermediate. |
Visualized Reaction Schemes and Workflows
Caption: General SNAr pathway for this compound.
Caption: Standard workflow for synthesis, isolation, and purification.
Experimental Protocols
Disclaimer: These are generalized protocols based on reactions with structurally similar compounds. Researchers should perform small-scale optimization experiments for specific nucleophiles.
Protocol 1: General Procedure for Monosubstitution with a Primary or Secondary Amine
This protocol describes the regioselective synthesis of 4-amino-5-bromo-6-chloropyrimidin-2-amine derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous isopropanol (IPA) or ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous isopropanol (approx. 0.1 M concentration).
-
Addition of Reagents: Add DIPEA (1.2 eq.) to the stirring solution. Subsequently, add the amine nucleophile (1.05 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure monosubstituted product.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Symmetric Disubstitution with a Primary or Secondary Amine
This protocol describes the synthesis of 4,6-diamino-5-bromopyrimidin-2-amine derivatives using an excess of a single nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, benzylamine)
-
Anhydrous n-butanol
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealable reaction vessel or a round-bottom flask with a reflux condenser, suspend this compound (1.0 eq.) in n-butanol (approx. 0.2 M concentration).
-
Addition of Reagents: Add the amine nucleophile (2.5 - 3.0 eq.). The amine itself can act as the base. If the amine salt precipitates, a non-nucleophilic base like DIPEA (2.5 eq.) can be added.
-
Reaction: Seal the vessel or heat the mixture under reflux at 100-120 °C. Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash thoroughly with water and then brine to remove excess amine and salts.
-
-
Isolation and Purification:
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
-
Characterization: Confirm the identity and purity of the disubstituted product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
Handle halogenated pyrimidines and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Bases such as DIPEA and strong nucleophiles can be corrosive or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 7781-26-2 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Suzuki Coupling with 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds, including kinase inhibitors used in oncology.[1] The targeted functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties. 5-Bromo-4,6-dichloropyrimidin-2-amine is a versatile building block for drug discovery, offering three distinct sites for synthetic elaboration.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds.[2] These reactions are instrumental in synthesizing biaryl and heteroaryl structures, which are common features in many therapeutic agents.[1] This application note provides a detailed protocol for the selective Suzuki coupling of this compound with various arylboronic acids, focusing on the preferential reaction at the more reactive C-Br bond. The resulting 5-aryl-4,6-dichloropyrimidin-2-amine derivatives are valuable intermediates for the development of novel therapeutics.
Principle of the Reaction: Selective C-C Bond Formation
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst.[2]
In the case of this compound, there are three potential reaction sites: the C5-Br bond and the C4/C6-Cl bonds. The general reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[3] This established trend indicates that the oxidative addition of the palladium catalyst will occur preferentially at the more labile carbon-bromine bond at the 5-position, leaving the two chloro substituents at the 4- and 6-positions intact for potential subsequent functionalization. This inherent chemoselectivity allows for the targeted synthesis of 5-aryl-4,6-dichloropyrimidin-2-amines.
Data Presentation: Reaction Optimization
While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative yields obtained from the Suzuki coupling of a structurally analogous substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various boronic acids.[4] These data illustrate the expected trends and feasibility of the reaction. The conditions typically involve a palladium catalyst such as Pd(PPh₃)₄, a base, and a solvent system like 1,4-dioxane and water.[4]
| Entry | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 20 | 75 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18 | 85 |
| 3 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18 | 80 |
| 4 | 4-Fluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 22 | 70 |
| 5 | 3-Nitrophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 22 | 65 |
| 6 | 2-Thienylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 20 | 78 |
| 7 | Phenylboronic acid | Na₂CO₃ | 1,4-Dioxane/H₂O | 70-80 | 22 | 60 |
| 8 | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane/H₂O | 70-80 | 20 | 72 |
Data adapted from a study on 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is expected to exhibit similar reactivity trends.[4] Electron-rich boronic acids generally provide good to excellent yields.[4]
Experimental Protocols
This section provides a detailed, generalized protocol for the selective Suzuki-Miyaura coupling at the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[4]
-
Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0 - 3.0 equivalents)[4][5]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture (4:1), Toluene/Ethanol/water mixture)[4][5]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 70-100 °C).[4]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 18-24 hours).[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4,6-dichloropyrimidin-2-amine.
Visualizations
The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and the experimental workflow for the described protocol.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a common linkage in a vast array of biologically active molecules and functional materials. The substrate, 5-Bromo-4,6-dichloropyrimidin-2-amine, offers a versatile scaffold for the synthesis of novel compounds, with its three halogen atoms providing opportunities for selective functionalization.
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of this compound, including detailed experimental protocols, a summary of reaction conditions, and expected outcomes based on analogous systems.
Reaction Principle and Chemoselectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The cycle is initiated by the oxidative addition of the aryl halide to the palladium catalyst. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yield the desired N-arylated product and regenerate the active palladium(0) catalyst.
A key consideration for the amination of this compound is the chemoselectivity of the reaction. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bonds at the 4- and 6-positions. This inherent difference in reactivity allows for the selective amination at the C5 position, leaving the chloro substituents available for subsequent transformations.
Data Presentation: Reaction Conditions and Representative Yields
While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the selective amination of structurally similar brominated and chlorinated pyrimidines and other N-heterocycles. These data serve as a valuable guide for reaction optimization.
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | 85-95 | [2] |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | 90-98 | [1] |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 80-90 | [2] |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | LiHMDS (1.5) | THF | 80 | 20 | 75-85 | [3] |
| 4-Methoxyaniline | Pd₂(dba)₃ (2) | DavePhos (4) | NaOt-Bu (1.4) | Toluene | 110 | 12 | 90-98 | [4] |
Note: The data presented in this table is based on the amination of various brominated pyrimidines and other aryl bromides and serves as a representative guide. Optimization may be required for this compound.
Recommended Experimental Protocol
This protocol provides a detailed methodology for the selective Buchwald-Hartwig amination of this compound at the C5-position. Optimization of the ligand, base, and temperature may be necessary to achieve the highest yield for a specific amine.
Materials:
-
This compound
-
Amine of choice (e.g., Aniline, Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., NaOt-Bu - Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[2]
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).[2]
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5-10 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the mixture to the desired temperature (e.g., 100-110 °C) using a preheated oil bath or heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired 5-amino-4,6-dichloropyrimidin-2-amine derivative.[2]
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
-
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols: 5-Bromo-4,6-dichloropyrimidin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dichloropyrimidin-2-amine is a versatile heterocyclic building block widely employed in medicinal chemistry for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including three reactive sites (a bromine atom and two chlorine atoms), allow for sequential and regioselective functionalization, making it a valuable scaffold for the development of novel therapeutic agents. The pyrimidine core is a privileged structure in drug discovery, frequently found in molecules targeting kinases and other important biological targets.
Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a key intermediate for the synthesis of potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. The strategic placement of substituents on the pyrimidine ring allows for fine-tuning of the molecule's interaction with the ATP-binding pocket of kinases.
Kinase Inhibitor Synthesis
Derivatives of this compound have been instrumental in the development of inhibitors for several important kinase families:
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. The pyrimidine scaffold serves as a core for designing inhibitors that can occupy the ATP-binding site of Aurora kinases.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[1] Pyrimidine-based inhibitors can effectively block the downstream signaling pathways that promote cell proliferation and survival.[1]
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of the B-cell receptor signaling pathway, making it an attractive target for hematological malignancies. 2,5-diaminopyrimidine-based inhibitors have shown promise in this area.[1]
Beyond kinase inhibition, the pyrimidine scaffold is explored for a wide range of other therapeutic applications, including the development of antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents.[2][3]
Quantitative Biological Data
The following table summarizes the biological activity of representative compounds synthesized using pyrimidine scaffolds derived from or related to this compound.
| Compound Class | Target | IC50 (nM) | Cell Line | Reference |
| Pyrimidine Derivative | Aurora A Kinase | <200 | NCI-H446 (SCLC) | [4] |
| Aminopyrimidine-2,4-dione | BRD4 | 29 | - | [5] |
| Aminopyrimidine-2,4-dione | PLK1 | 94 | - | [5] |
| 5-Aryl-6-cyanopyrido[2,3-d]pyrimidine | hCA IX | 4.6 - 12.0 | - | [6] |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | 2000 | Mouse Peritoneal Cells | [7] |
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with a brominated pyrimidine derivative.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]
-
Base (e.g., K₃PO₄, 2.0 equiv)[8]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction flask, add the this compound derivative, arylboronic acid, and base.[8]
-
Evacuate and backfill the flask with an inert gas three times.[8]
-
Add the palladium catalyst to the flask.[8]
-
Add the degassed solvent system via syringe.[8]
-
Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
This protocol outlines a general method for the coupling of a terminal alkyne with a brominated pyrimidine.
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]
-
Copper(I) co-catalyst (e.g., CuI, 10 mol%)[8]
-
Amine base (e.g., Et₃N, 2.0 equiv)[8]
-
Degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add the this compound derivative, palladium catalyst, and copper(I) co-catalyst.[8]
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.[8]
-
Add the terminal alkyne via syringe.[8]
-
Stir the reaction at the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and purify the product by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the substitution of a chloro group on the pyrimidine ring with an amine.
Materials:
-
Dichloro-pyrimidine derivative (1.0 equiv)
-
Amine (1.1 equiv)
-
Base (e.g., DIPEA, 1.5 equiv)
-
Solvent (e.g., isopropanol)
Procedure:
-
Dissolve the dichloro-pyrimidine derivative in the chosen solvent in a round-bottom flask.[1]
-
Add the desired amine, followed by the base.[1]
-
Stir the reaction mixture at an appropriate temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Bromo-4,6-dichloropyrimidin-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dichloropyrimidin-2-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its distinct reactivity at the bromine and chlorine substituents allows for selective, stepwise functionalization, making it an attractive scaffold for the development of novel therapeutic agents. Pyrimidine derivatives are integral components of numerous FDA-approved drugs, especially kinase inhibitors, where they often act as hinge-binding motifs.[1][2][3] This document provides detailed protocols for common palladium-catalyzed cross-coupling reactions and highlights the role of this scaffold in the development of kinase inhibitors.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the electronic nature of the pyrimidine ring and the inherent differences in the carbon-halogen bond strengths.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of the C-X bonds generally follows the order C-Br > C-Cl.[4] This allows for selective functionalization at the 5-position (C-Br bond) under milder conditions, while the chlorine atoms at the 4 and 6-positions can be targeted for subsequent transformations under more forcing conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring activates the chlorine atoms at the 4 and 6-positions towards nucleophilic attack. The reactivity for SNAr reactions on dichloropyrimidines generally follows the order C4(6) > C2. The presence of the amino group at the C2 position may influence the reactivity of the adjacent chloro substituents.
Applications in Drug Discovery: Kinase Inhibitors
The pyrimidine core is a privileged scaffold in the design of kinase inhibitors.[1][5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][5] Derivatives of this compound can be elaborated into potent and selective kinase inhibitors that target various signaling cascades, such as the EGFR and downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[3]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Experimental Protocols
The following protocols are generalized procedures for common cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2-3 equivalents)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[6]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data (for analogous 5-bromopyrimidines):
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good to High |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-90[6] |
| 3-Thienylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Moderate |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Good |
Note: This data is representative for analogous bromopyrimidine substrates and serves as a guideline. Yields are highly dependent on the specific substrates and reaction conditions.[6][7]
Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol outlines a general procedure for the palladium-catalyzed amination at the 5-position of the pyrimidine core.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)[4]
-
Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, 1.4 equivalents)[4]
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.[4]
-
Seal the vessel, then evacuate and backfill with an inert gas.
-
Add the degassed solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4]
Representative Data (for analogous bromopyrimidines):
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | High |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | Good |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 100 | Moderate to Good |
| Piperidine | PdCl₂(dppf) | NaOtBu | THF | 80 | High |
Note: This data is representative for analogous bromopyrimidine substrates and serves as a guideline. The choice of ligand and base is crucial and often substrate-dependent.[4][8]
Sonogashira Coupling (C-C Bond Formation)
This protocol provides a general method for coupling terminal alkynes at the 5-position.
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)[9]
-
Amine base (e.g., Triethylamine, Diisopropylamine)[9]
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the palladium catalyst, and the copper(I) co-catalyst.
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the mixture at the desired temperature (e.g., Room Temperature to 60 °C) and monitor the reaction progress.[9]
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data (for analogous diaminobromopyrimidines):
| Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Hexyne | PdCl₂(dppf) | CuI | Et₃N | THF | 60 | >90[9] |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 65 | >80[9] |
| Trimethylsilylacetylene | PdCl₂(dppf) | CuI | Et₃N | THF | 60 | >80[9] |
| 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | RT | Good |
Note: This data is based on the coupling of an analogous 5-bromo-2,4-diaminopyrimidine and serves as a strong guideline.[9] Coordinating properties of the substrate can make it a troublesome substrate, and the use of PdCl₂(dppf) with CuI in THF has been shown to be effective.[9]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic compounds for drug discovery. The differential reactivity of its halogen substituents enables a variety of selective chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The protocols and data provided herein, based on established chemistry of analogous systems, offer a solid foundation for researchers to explore the synthesis of novel pyrimidine-based compounds as potential therapeutic agents, particularly in the area of kinase inhibition. Careful optimization of the outlined conditions is recommended to achieve the best results for specific synthetic targets.
References
Application Notes and Protocols for Reactions of 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental setups and protocols for key reactions involving 5-Bromo-4,6-dichloropyrimidin-2-amine, a versatile building block in the synthesis of novel compounds for drug discovery and development. The protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented, offering pathways to introduce diverse functionalities at the C5 and C4/C6 positions of the pyrimidine core.
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The presence of three distinct reactive sites—a bromine atom at the 5-position and two chlorine atoms at the 4- and 6-positions—allows for selective and sequential functionalization. This trifunctional scaffold is particularly valuable for the synthesis of kinase inhibitors and other biologically active molecules. The 2-amino group provides a key interaction point for binding to biological targets, while the halogenated positions serve as handles for various cross-coupling reactions.
Derivatives of this pyrimidine core have been implicated as inhibitors of key signaling pathways involved in cancer progression, such as those mediated by Aurora kinases and Bruton's tyrosine kinase (BTK).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the halogenated positions of the pyrimidine ring. Due to the higher reactivity of the C-Br bond compared to the C-Cl bonds in palladium-catalyzed cross-coupling reactions, the Suzuki coupling can be performed selectively at the 5-position.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at a temperature between 70-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data: Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various boronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 90 |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 75 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 65 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is instrumental in synthesizing arylamines, which are prevalent in many pharmaceutical compounds. For this compound, this reaction can be employed to introduce a variety of primary and secondary amines at the chloro- and bromo-positions. Selective amination can be achieved by tuning the reaction conditions. Generally, the C-Cl bonds are more susceptible to nucleophilic aromatic substitution, while the C-Br bond is more reactive in palladium-catalyzed amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-dioxane, or THF)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the degassed solvent, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at a temperature between 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Quantitative Data: Representative Conditions for Buchwald-Hartwig Amination
The following table summarizes typical conditions for the Buchwald-Hartwig amination of related halopyrimidines and halo-aminopyridines. These can be used as a guide for developing specific protocols for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | 1,4-Dioxane | 90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ | Toluene | 110 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | THF | 80 |
| 5 | Cyclopentylamine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 |
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: General experimental workflows for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Signaling Pathway Diagrams
Derivatives of this compound are often investigated as kinase inhibitors. Below are simplified representations of the Aurora Kinase and Bruton's Tyrosine Kinase (BTK) signaling pathways, which are common targets in cancer therapy.
Caption: Simplified Aurora Kinase signaling pathway and the inhibitory action of pyrimidine-based compounds.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of pyrimidine-based compounds.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, scalable, and robust two-step synthetic route for the preparation of 5-Bromo-4,6-dichloropyrimidin-2-amine, a key intermediate in the synthesis of various biologically active compounds. The described methodology is suitable for scale-up production and has been developed to ensure high yield and purity. The protocol begins with the synthesis of the intermediate 5-bromo-2-amino-4,6-dihydroxypyrimidine, followed by a chlorination step to yield the final product.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the development of kinase inhibitors and other therapeutic agents. The presence of the bromine atom and two chlorine atoms on the pyrimidine ring allows for versatile functionalization through various cross-coupling and nucleophilic substitution reactions. The demand for this intermediate in drug discovery and development necessitates a reliable and scalable synthetic process. This document outlines a proven two-step synthesis route, providing detailed experimental protocols and quantitative data to facilitate its implementation in a laboratory or pilot plant setting.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process starting from diethyl 2-bromomalonate and guanidine.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-amino-4,6-dihydroxypyrimidine
This procedure is adapted from a general method for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines on a multi-gram scale[1].
Materials and Reagents:
-
Diethyl 2-bromomalonate
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
Water
-
Acetic acid
Equipment:
-
Large three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an argon inlet.
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a suitable three-neck round-bottom flask, dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an argon atmosphere with vigorous stirring. Allow the mixture to cool to room temperature after all the sodium has dissolved.
-
Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (0.22 mol) with intensive stirring, followed by the dropwise addition of diethyl 2-bromomalonate (0.2 mol).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and add water to dissolve the precipitated sodium salt of the product. Neutralize the solution with acetic acid to precipitate the product while keeping the excess guanidine in solution. Filter the precipitated solid, wash with water, and then with ethanol.
-
Drying: Dry the obtained white solid under vacuum at 60-70°C to yield 5-bromo-2-amino-4,6-dihydroxypyrimidine.
Quantitative Data:
| Parameter | Value |
| Scale | 0.2 mol |
| Typical Yield | High (Specific yield for the bromo-derivative is not reported, but analogous reactions have yields of 88-97%)[1] |
| Purity | >95% |
| Reaction Time | 4-6 hours |
Step 2: Synthesis of this compound
This protocol is based on a general procedure for the chlorination of 5-substituted 2-amino-4,6-dihydroxypyrimidines using the Vilsmeier-Haack-Arnold reagent[1].
Materials and Reagents:
-
5-Bromo-2-amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Ethanol
-
Aqueous Hydrochloric Acid (37%)
-
Aqueous Sodium Bicarbonate Solution (5%)
Equipment:
-
Dry glassware under an inert atmosphere
-
Reaction flask with a stirrer and reflux condenser
-
Heating mantle
Procedure:
-
Drying of Starting Material: Prior to use, dry the 5-bromo-2-amino-4,6-dihydroxypyrimidine in a vacuum oven at 80°C for 24 hours to remove any residual water.
-
Preparation of Vilsmeier-Haack-Arnold Reagent: In a separate flask, prepare the Vilsmeier-Haack-Arnold reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide in chloroform at 0°C.
-
Reaction Setup: Suspend the dried 5-bromo-2-amino-4,6-dihydroxypyrimidine (10 mmol) in a 2 M solution of the Vilsmeier-Haack-Arnold reagent (80 mmol, 40 mL) in chloroform under an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice. Extract the aqueous layer with chloroform. Combine the organic layers, wash with a 5% aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Deprotection (if applicable): The initial product may be the N-formylated amine. To deprotect, dissolve the crude product in a mixture of ethanol and concentrated hydrochloric acid and heat at 50°C for 2 hours.
-
Purification: The product often precipitates from the reaction mixture upon cooling or after the addition of water. Filter the solid, wash with a water/ethanol mixture, a 5% aqueous sodium bicarbonate solution, and again with a water/ethanol mixture. Dry the product under vacuum.
Quantitative Data:
| Parameter | Value |
| Scale | 10 mmol |
| Typical Yield | 75-87% (based on analogous compounds)[1] |
| Purity | >98% |
| Reaction Time | 4-6 hours |
Alternative Synthetic Route: Direct Bromination
Figure 2. Proposed workflow for the direct bromination of 2-amino-4,6-dichloropyrimidine.
A patent describing the bromination of 2-amino-4-chloropyridine on a 5 kg scale using N-bromosuccinimide (NBS) in dichloromethane at 0°C reported a yield of 87%[2]. This suggests that a similar protocol could be developed for the dichlorinated analogue.
Proposed Protocol (for investigation):
-
Dissolve 2-amino-4,6-dichloropyrimidine in dichloromethane and cool the solution to 0°C.
-
Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, perform an appropriate aqueous work-up, such as washing with a sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Bromine and N-Bromosuccinimide (NBS): Toxic and corrosive. Handle with care in a fume hood.
-
Sodium Metal: Reacts violently with water and alcohols. Handle under an inert atmosphere.
-
Scale-up: All reactions, especially those involving exothermic steps or hazardous reagents, should be scaled up with caution. Proper engineering controls and risk assessments are essential for large-scale synthesis.
Conclusion
The provided two-step synthetic route offers a reliable and scalable method for the production of this compound. The protocols are based on established procedures for analogous compounds and are designed to provide high yields and purity. For researchers requiring an alternative, the direct bromination route presents a promising avenue for process development. Careful attention to safety protocols is paramount when handling the hazardous reagents involved in these syntheses.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
Application Note and Protocol: Purification of 5-Bromo-4,6-dichloropyrimidin-2-amine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 5-Bromo-4,6-dichloropyrimidin-2-amine via recrystallization. Pyrimidine derivatives are fundamental building blocks in the synthesis of a wide array of biologically active molecules.[1][2] Achieving high purity of such intermediates is critical for the successful synthesis of target compounds and for ensuring the reliability of biological data. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] This document outlines a systematic approach to solvent selection and the execution of the recrystallization process for this compound, based on established principles for pyrimidine derivatives.
Introduction
This compound is a halogenated pyrimidine derivative with multiple reactive sites, making it a versatile precursor in medicinal chemistry and materials science. The purity of this starting material can significantly impact the yield and purity of subsequent reaction products. Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[4] The ideal solvent for recrystallization is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[4] This protocol provides a general methodology that can be adapted and optimized for the specific impurity profile of the crude this compound.
Data Presentation
Effective purification by recrystallization is dependent on the selection of an appropriate solvent system. The following table should be used to record experimental data during the solvent screening and optimization process.
| Solvent System (v/v) | Mass of Crude Compound (g) | Volume of Solvent (mL) | Dissolution Temperature (°C) | Observations upon Cooling | Yield (%) | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| Example: Ethanol | 1.0 | 15 | 78 | Fine white needles formed at RT | 85 | 90 | 99 |
| Example: Ethyl Acetate/Hexane (1:2) | 1.0 | 10 | 65 | Small prisms after 2h at 4°C | 80 | 90 | 98 |
Experimental Protocols
This section details the recommended procedures for the purification of this compound by recrystallization.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, water)[4][5]
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Condenser
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing scale
-
Glassware for solvent screening (test tubes)
Protocol 1: Single Solvent Recrystallization
This protocol describes the standard method for recrystallization from a single solvent.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the mixture gently. The ideal solvent will completely dissolve the compound at an elevated temperature.[4]
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Common solvents to screen for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and acetone.[4]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar and the selected solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.[4]
-
Add more hot solvent in small portions until the compound is completely dissolved.[4] It is important to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Isolation and Drying of Crystals:
Protocol 2: Mixed Solvent Recrystallization
This method is useful when the compound is too soluble in one solvent and poorly soluble in another.
-
Solvent Pair Selection:
-
Dissolution:
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
-
Inducing Crystallization:
-
Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid (cloudy).
-
If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
-
Cooling and Isolation:
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect and dry the crystals as described in Protocol 1.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in the single solvent recrystallization process.
Caption: Workflow for the purification of this compound by single solvent recrystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or too rapid cooling. Try using a larger volume of solvent, a different solvent system, or allowing the solution to cool more slowly.[3]
-
Poor Crystal Yield: This can result from using too much solvent or incomplete cooling. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly chilled in an ice bath before filtration.
-
No Crystal Formation: If crystals do not form upon cooling, it may be necessary to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Conclusion
This application note provides a comprehensive guide for the purification of this compound using recrystallization. By systematically screening solvents and carefully controlling the crystallization process, researchers can obtain high-purity material essential for downstream applications in drug discovery and chemical synthesis.
References
column chromatography conditions for 5-Bromo-4,6-dichloropyrimidin-2-amine
An Application Note and Protocol for the Purification of 5-Bromo-4,6-dichloropyrimidin-2-amine via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The purity of this compound is often critical for the successful synthesis of various biologically active molecules and pharmaceutical intermediates. Due to the polar nature of the amine group and the presence of electronegative halogen atoms, specific conditions are recommended to achieve efficient separation and good recovery.
Introduction
This compound is a halogenated aminopyrimidine derivative. Such compounds can exhibit strong interactions with the stationary phase in normal-phase chromatography, potentially leading to issues like peak tailing and poor separation. The protocol outlined below is designed to mitigate these challenges by employing a suitable mobile phase system on a standard silica gel stationary phase.
Chromatographic Conditions
A summary of the recommended starting conditions for the column chromatography purification of this compound is presented in the table below. These conditions may require optimization based on the specific impurity profile of the crude material.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase System | Hexane / Ethyl Acetate with 0.1% Triethylamine (v/v) |
| Elution Method | Isocratic or Gradient Elution |
| Initial Mobile Phase | 90:10 (Hexane : Ethyl Acetate) + 0.1% Triethylamine |
| Final Mobile Phase | 70:30 (Hexane : Ethyl Acetate) + 0.1% Triethylamine |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |
| Sample Loading | Dry Loading or Wet Loading in a minimal amount of dichloromethane |
Experimental Protocol
This protocol is a general guideline and may need to be adjusted based on the scale of the purification and the specific impurities present.
Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (reagent grade)
-
Dichloromethane (HPLC grade)
-
TLC plates (Silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes/flasks
-
Rotary evaporator
Column Preparation (Slurry Packing Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Plug and Sand Layer: Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (approximately 1 cm) of sand over the plug.
-
Slurry Preparation: In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate with 0.1% Triethylamine). Use approximately 100 mL of solvent for every 20-30 g of silica gel. The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Packing the Column: Swirl the slurry to ensure it is homogenous and quickly pour it into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to encourage even packing and dislodge any air bubbles.
-
Equilibration: Continuously add the initial mobile phase to the top of the column as the solvent drains. Do not allow the top of the silica bed to run dry. Once the silica bed is settled and stable, close the stopcock, leaving a small layer of solvent above the silica. Add a thin protective layer of sand on top of the silica bed. Drain the solvent until it is level with the top of the sand.
Sample Preparation and Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of dichloromethane or the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.
Elution and Fraction Collection
-
Carefully add the initial mobile phase to the column.
-
Open the stopcock and begin collecting fractions.
-
Monitor the elution of the compound using TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Visualize the spots under UV light (254 nm).
-
If the compound is not eluting, gradually increase the polarity of the mobile phase (e.g., move from 90:10 to 80:20 Hexane:Ethyl Acetate). This can be done in a stepwise or continuous gradient.
-
Combine the fractions that contain the pure product, as determined by TLC.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the column chromatography purification process.
Troubleshooting
-
Compound not eluting: Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Poor separation (co-elution of impurities): Try a shallower gradient or isocratic elution with a less polar mobile phase. Ensure the column is not overloaded.
-
Peak tailing on TLC: The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce interactions with acidic silanol groups on the silica gel, leading to improved peak shape. This is particularly important for basic compounds like aminopyrimidines.
Application Notes and Protocols for 5-Bromo-4,6-dichloropyrimidin-2-amine as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dichloropyrimidin-2-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing a bromine atom and two chlorine atoms at positions amenable to selective substitution, along with a nucleophilic amino group, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This pyrimidine scaffold is particularly prevalent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The strategic and sequential manipulation of the halogenated positions through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the systematic construction of libraries of compounds for structure-activity relationship (SAR) studies.
Key Applications in Drug Discovery
The inherent reactivity of the C-Br and C-Cl bonds on the pyrimidine ring, coupled with the presence of the 2-amino group, enables a variety of chemical transformations, making this compound a valuable precursor for:
-
Kinase Inhibitors: The pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors. The substituents at the 4, 5, and 6 positions can be tailored to achieve potent and selective inhibition of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.
-
Covalent Inhibitors: The reactive chloro- and bromo-substituents can be strategically retained in the final molecule to act as electrophilic "warheads" for the formation of covalent bonds with nucleophilic residues (e.g., cysteine) in the target protein's active site.
-
Biologically Active Heterocycles: The pyrimidine core can be elaborated into more complex heterocyclic systems with a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties.
Data Presentation: Representative Synthetic Transformations
The following tables summarize typical reaction conditions and yields for key synthetic transformations involving pyrimidine scaffolds structurally analogous to this compound. These serve as a guide for reaction development.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrimidines
| Entry | Halogenated Pyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 85 | [1] |
| 2 | 5-bromo-2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane | 100 | 12 | 78 | [2] |
| 3 | 2,4-dichloro-5-fluoropyrimidine | (4-ethylpiperazin-1-yl)methyl)pyridin-2-amine boronic ester | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 65 | Patent WO2011020993A1 |
Table 2: Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines
| Entry | Dichloropyrimidine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-dichloro-5-nitropyrimidine | Morpholine | - | CH₂Cl₂ | rt | 1 | 95 | [3] |
| 2 | 2,4,6-trichloropyrimidine | 3-Amino-5-methylpyrazole | Et₃N | THF | 50 | 16 | 75 | [4] |
| 3 | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH | Ethanol | rt | 1 | 80 | [5] |
Experimental Protocols
The following are detailed experimental protocols for key reactions utilizing this compound as a building block. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the selective cross-coupling of an arylboronic acid at the more reactive C5-bromo position, leaving the C4 and C6-chloro atoms intact for subsequent functionalization.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4,6-dichloropyrimidin-2-amine product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4/C6-Position
This protocol describes the nucleophilic substitution of one of the chloro groups with an amine. The two chloro positions are equivalent.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous solvent (e.g., Isopropanol, N,N-Dimethylformamide (DMF), or Acetonitrile)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 eq) followed by the base (1.5 eq).
-
Heat the reaction mixture to a temperature between 80 °C and reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time will vary depending on the nucleophilicity of the amine and the reaction temperature.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-amino-5-bromo-4-chloro-6-(substituted)aminopyrimidine.
Visualizations
Logical Workflow for Synthesis of a Disubstituted Pyrimidine
Caption: Sequential functionalization of the building block.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step Suzuki-Miyaura coupling process.
Simplified CDK Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[6]
Caption: Inhibition of the cell cycle by CDK inhibitors.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-4,6-dichloropyrimidin-2-amine
Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2] Its prevalence stems from its ability to mimic the adenine base of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase active site. This interaction is a cornerstone of competitive kinase inhibition, effectively blocking the phosphorylation of downstream substrates and interrupting aberrant signaling pathways that drive diseases like cancer.[1][3]
5-Bromo-4,6-dichloropyrimidin-2-amine is a particularly valuable starting material for the synthesis of diverse libraries of kinase inhibitors. The strategic placement of three distinct halogen atoms provides a versatile platform for sequential and regioselective functionalization through a variety of synthetic transformations. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.
Chemoselectivity: A Strategic Advantage
The differential reactivity of the halogen substituents on the this compound core is a key advantage in multi-step syntheses. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-Br > C-Cl.[4] Consequently, the C5-bromo position is the most susceptible to reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations under milder conditions. The chloro groups at the C4 and C6 positions are less reactive in these cross-coupling reactions but are activated towards nucleophilic aromatic substitution (SNAr), particularly at the C4 position.[5] This predictable reactivity allows for a stepwise approach to building molecular complexity.
Synthetic Strategies and Protocols
The synthesis of kinase inhibitors from this compound typically involves a sequential functionalization strategy, leveraging the differential reactivity of the halogen atoms. A common approach is to first perform a nucleophilic aromatic substitution (SNAr) at the C4 position, followed by a palladium-catalyzed cross-coupling reaction at the C5 or C6 position.
Protocol 1: General Procedure for Sequential SNAr and Suzuki-Miyaura Coupling
This protocol outlines a general two-step process for the synthesis of a 2,4,5-trisubstituted pyrimidine scaffold.
Step 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This step involves the displacement of the C4-chloro substituent with a suitable amine nucleophile.
-
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equivalents)
-
Anhydrous solvent such as isopropanol, n-butanol, or N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the desired amine, followed by the base (DIPEA or TEA).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the intermediate product, a 2-amino-4-(substituted-amino)-5-bromo-6-chloropyrimidine, can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography, or it can be used directly in the next step after a simple work-up.
-
Step 2: Suzuki-Miyaura Cross-Coupling at the C5-Position
This step introduces an aryl or heteroaryl moiety at the C5 position.
-
Materials:
-
Intermediate from Step 1
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
-
Procedure:
-
To a Schlenk flask, add the intermediate from Step 1, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired final compound.
-
General Synthetic Workflow Diagram
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Heterocycles from 5-Bromo-4,6-dichloropyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, present in numerous natural products, vitamins, and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The starting material, 5-Bromo-4,6-dichloropyrimidin-2-amine, is a highly versatile and functionalized building block for the synthesis of novel heterocyclic compounds. Its three distinct halogen-substituted positions offer a platform for sequential and regioselective modifications, enabling the construction of complex molecular architectures for drug discovery and materials science.
This document provides detailed protocols and application notes for leveraging this starting material in key synthetic transformations, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Reactivity Profile and Strategic Functionalization
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-Br > C-Cl.[6] This inherent difference allows for the selective functionalization of the C5-bromo position under milder conditions, while the C4 and C6-chloro positions remain available for subsequent transformations under more forcing conditions. The two chlorine atoms are chemically equivalent, offering a route to either mono- or di-substituted products at these positions.
Caption: Strategic workflow for sequential functionalization.
Application Note 1: Selective C5-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the C5-bromo position and various aryl or heteroaryl boronic acids.[7] This reaction is typically the first step in a sequential functionalization strategy.
Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the selective Suzuki-Miyaura coupling at the C5 position. Note that optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | ~90-98 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | ~75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | ~80-90 |
Data is compiled based on established protocols for similar bromo-chloro pyrimidines.[8][9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application Note 2: Selective C5-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5-position.[10][11]
Data Presentation: Optimized Conditions for Buchwald-Hartwig Amination
The following table provides starting conditions for the selective amination at the C5-bromo position. The choice of ligand is critical and often substrate-dependent.[12]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | ~80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | ~75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (3) | LHMDS (1.5) | THF | 70 | ~85-95 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | ~70-80 |
Data is based on general protocols for Buchwald-Hartwig amination of bromo-pyridines and -pyrimidines.[9][11][13]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel or sealed tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction: Seal the vessel and stir the mixture at the indicated temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling to room temperature, carefully unseal the vessel and quench the reaction with a saturated aqueous solution of NH₄Cl or water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9][11]
Application Note 3: Nucleophilic Aromatic Substitution (SNAr) at C4/C6
Following the functionalization of the C5 position, the C4 and C6 chloro-substituents can be displaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring.[14]
Data Presentation: Representative Conditions for SNAr Reactions
| Entry | Nucleophile | Solvent | Base (equiv.) | Temp (°C) | Time (h) | Product |
| 1 | Piperidine | Ethanol | - | Reflux | 4 | 4-Piperidinyl-substituted |
| 2 | Sodium Methoxide | Methanol | - | Reflux | 2 | 4-Methoxy-substituted |
| 3 | Morpholine | Isopropanol | Et₃N (1.5) | Reflux | 6 | 4-Morpholinyl-substituted |
| 4 | Aniline | DMF | K₂CO₃ (2.0) | 120 | 12 | 4-Anilino-substituted |
Data is based on reactions with structurally similar 4,6-dichloropyrimidines.[6][14][15]
Experimental Protocol: General Procedure for SNAr with an Amine
-
Preparation: In a round-bottom flask, dissolve the C5-functionalized-4,6-dichloropyrimidin-2-amine intermediate (1.0 equiv.) in a suitable solvent (e.g., Ethanol).
-
Reagent Addition: Add the nucleophilic amine (1.1 equiv. for mono-substitution, >2.2 equiv. for di-substitution) and a base (e.g., triethylamine, 1.5 equiv.), if required.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.[14]
Caption: High-level experimental workflow diagram.
Safety Precautions
-
Reagents: Handle all reagents, especially palladium catalysts, phosphine ligands, strong bases (e.g., NaOtBu), and solvents, in a well-ventilated fume hood.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. Ensure all reactions are performed under an inert atmosphere (Argon or Nitrogen) using appropriate techniques (e.g., Schlenk line).[9]
-
Safety Data Sheets (SDS): Consult the SDS for each chemical before use to understand its specific hazards and handling requirements.[16]
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. jddtonline.info [jddtonline.info]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4,6-dichloropyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-4,6-dichloropyrimidin-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most common methods involve the electrophilic bromination of the starting material, 2-Amino-4,6-dichloropyrimidine. The two primary brominating agents used are elemental bromine (Br₂) in the presence of a base, and N-Bromosuccinimide (NBS).
Q2: What is a typical yield for the synthesis of this compound?
A2: Reported yields can vary based on the chosen method and optimization of reaction conditions. A synthesis using bromine and sodium carbonate has been reported to achieve a yield of 83.7%[1]. Syntheses of similar compounds using N-Bromosuccinimide have reported yields in the range of 87%[2]. With careful optimization, yields can potentially be improved.
Q3: What are the main side products to be aware of during this synthesis?
A3: A potential side product is the dibrominated pyrimidine, although this is not explicitly detailed in the direct synthesis protocols found. Over-bromination can lead to the formation of di-bromo byproducts. Additionally, incomplete reaction will leave unreacted starting material, 2-Amino-4,6-dichloropyrimidine, as an impurity. The purity of the brominating agent, such as NBS, is crucial as impurities can lead to unwanted side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any potential side products.
Q5: What are the recommended purification methods for this compound?
A5: The crude product is typically isolated by filtration after precipitation from the reaction mixture.[1] Further purification can be achieved by washing the collected solid with water and a suitable organic solvent like acetonitrile.[2] Recrystallization from an appropriate solvent system is also a common and effective method for obtaining a high-purity product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Brominating Agent | If using NBS, ensure it is of high purity and has been stored properly in a cool, dark, and dry place. Discolored (yellow or brown) NBS may have decomposed and will be less effective.[2] |
| Insufficient Reaction Time or Temperature | Monitor the reaction closely by TLC. If the starting material is consumed slowly, consider extending the reaction time or slightly increasing the temperature, while being cautious of potential side reactions. |
| Incorrect Stoichiometry | Ensure the accurate measurement of all reagents. A slight excess of the brominating agent may be necessary, but a large excess can lead to side product formation. |
| Inefficient Stirring | The reaction mixture may be a suspension. Ensure vigorous and efficient stirring to maximize the contact between reactants. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. For NBS brominations, polar aprotic solvents like DMF or acetonitrile are often used.[2] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield". |
| Formation of Dibrominated Byproduct | This can occur with an excess of the brominating agent or prolonged reaction times. Use a controlled amount of the brominating agent (close to a 1:1 molar ratio with the starting material) and monitor the reaction progress carefully with TLC to stop the reaction once the starting material is consumed. |
| Hydrolysis of Chloro Substituents | The presence of excessive water, especially at elevated temperatures, could potentially lead to the hydrolysis of the chloro groups on the pyrimidine ring. Ensure the use of anhydrous solvents where appropriate. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product Remains in Solution | If the product does not precipitate upon completion of the reaction or during workup, try adding a non-polar solvent (anti-solvent) to induce precipitation, or concentrate the solution under reduced pressure. |
| Oily Product Formation | An oily product can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
| Ineffective Purification by Washing | If washing the crude solid does not yield a product of sufficient purity, consider recrystallization from a suitable solvent system. A solvent screen can be performed on a small scale to identify the best solvent or solvent mixture for recrystallization. |
Experimental Protocols
Protocol 1: Synthesis using Bromine and Sodium Carbonate
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Bromine (Br₂)
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution (aqueous)
Procedure:
-
In a suitable reaction flask, prepare a 1:1 mixture of methanol and water.
-
To this solvent mixture, add 2-Amino-4,6-dichloropyrimidine (1.0 eq) and sodium carbonate (1.2 eq).
-
Stir the mixture vigorously at room temperature.
-
Slowly add bromine (1.6 eq) dropwise to the stirring mixture over a period of 20 minutes.
-
Ten minutes after the addition of bromine is complete, add an additional portion of sodium carbonate (0.9 eq).
-
Continue to stir the reaction mixture at room temperature for 42 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium bicarbonate to precipitate the product.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with distilled water.
-
Dry the product under vacuum to obtain this compound as a white solid.
Quantitative Data for Protocol 1:
| Parameter | Value |
| Starting Material | 2-Amino-4,6-dichloropyrimidine |
| Brominating Agent | Bromine (Br₂) |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | 1:1 Methanol/Water |
| Temperature | Room Temperature |
| Reaction Time | 42 hours |
| Reported Yield | 83.7%[1] |
Protocol 2: Synthesis using N-Bromosuccinimide (NBS) (Adapted)
This protocol is adapted from procedures for the bromination of similar amino-substituted heterocyclic compounds.[2]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
N-Bromosuccinimide (NBS), high purity
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water (H₂O)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-4,6-dichloropyrimidine (1.0 eq) in DMF or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0 - 1.1 eq) in a minimal amount of the same solvent.
-
Add the NBS solution dropwise to the cooled solution of 2-Amino-4,6-dichloropyrimidine over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Once the reaction is complete, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration and wash it thoroughly with water.
-
The crude solid can be further purified by washing with a cold solvent such as acetonitrile, followed by drying under vacuum.
Quantitative Data for Protocol 2 (Adapted):
| Parameter | Recommended Value/Condition |
| Starting Material | 2-Amino-4,6-dichloropyrimidine |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | DMF or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Expected Yield | High (based on similar reactions) |
Visualizations
References
Technical Support Center: 5-Bromo-4,6-dichloropyrimidin-2-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4,6-dichloropyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. The presence of two distinct halogen atoms (bromine and chlorine) at different positions on the electron-deficient pyrimidine ring allows for selective functionalization. Common reactions include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, typically targeting the more reactive C-Br bond first.
Q2: Why is regioselectivity an issue in reactions with dihalopyrimidines?
A2: Dihalopyrimidines have multiple reactive sites. In the case of 4,6-dichloropyrimidines, nucleophilic substitution can occur at either the C4 or C6 position, often resulting in a mixture of isomers that can be difficult to separate.[1] The reactivity of each position generally follows the order C4(6) > C2 > C5 for both SNAr and palladium-catalyzed reactions.[1] For this compound, the primary competition is between the C-Br bond at the 5-position and the C-Cl bonds at the 4- and 6-positions. In palladium-catalyzed couplings, the general reactivity order of C-X bonds is I > Br > Cl, which typically allows for selective reaction at the C5-Br bond.[2]
Q3: My reaction is showing significant protodebromination (loss of the bromine atom). What causes this and how can I prevent it?
A3: Protodebromination is a common side reaction in palladium-catalyzed couplings, where the bromine atom is replaced by a hydrogen atom. This can be caused by traces of water or other proton sources in the reaction mixture. To minimize this side reaction, it is crucial to use anhydrous solvents and ensure a rigorously inert atmosphere.[3] Additionally, optimizing the choice of ligand and base and potentially lowering the reaction temperature can help reduce the extent of protodebromination.[3]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This guide addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
Issue 1: Low or No Product Yield
If your reaction is failing or providing a low yield of the desired product, consider the following factors:
-
Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture.[4] Ensure you are using a high-purity pre-catalyst or that your catalyst is properly activated.[5] Handling the catalyst and ligands under an inert atmosphere is critical.[4]
-
Suboptimal Conditions: Cross-coupling reactions are sensitive to the choice of base, solvent, and temperature.[5] A systematic screening of these parameters is often necessary to find the optimal conditions for your specific substrates.[5]
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Poor Reagent Quality: Ensure all reagents, especially the solvent, are anhydrous and degassed.[3][4] Impurities in starting materials can inhibit the catalyst.
-
Ligand Selection: The choice of phosphine ligand is critical for successful coupling. For heteroaryl halides, bulky, electron-rich ligands like XPhos or SPhos are often more effective than traditional ligands like PPh₃.[3]
Issue 2: Formation of Multiple Products/Side Products
The formation of multiple products often points to a lack of selectivity or the occurrence of side reactions.
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Homocoupling: The formation of a biaryl product from the boronic acid (in Suzuki reactions) is a common side reaction. This can be minimized by ensuring an oxygen-free environment and careful control of reaction conditions.[6]
-
Reaction at Chlorine Positions: While the C-Br bond is generally more reactive, reaction at the C-Cl positions can occur, especially at higher temperatures or with highly active catalyst systems.[2] To favor reaction at the C5-Br bond, use milder conditions.
-
Di-arylation of Amine (Buchwald-Hartwig): In some cases, the amine nucleophile can react with two molecules of the pyrimidine, leading to N,N-diheteroarylation.[7] This can sometimes be mitigated by adjusting the stoichiometry of the reactants.
Below is a troubleshooting workflow to address low-yield reactions.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Quantitative Data Summary
The regioselectivity of amination reactions on dichloropyrimidines is highly dependent on reaction conditions. The following table summarizes representative data for the amination of a related dichloropyrimidine, showcasing the impact of the catalyst system on the C4/C2 isomer ratio.
| Entry | Catalyst System | Base | Solvent | C4:C2 Isomer Ratio | Assay Yield (%) |
| 1 | None | K₂CO₃ | DMAc | 70:30 | 95 |
| 2 | Pd₂(dba)₃ / Ligand A | LiHMDS | THF | >97:3 | 95 |
| 3 | Pd(OAc)₂ / Ligand B | LiHMDS | THF | >97:3 | 95 |
Data adapted from a study on 6-(4-fluorophenyl)-2,4-dichloropyrimidine and is intended as a representative guide.[1] Ligand A and B represent specific phosphine ligands used in the study.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the selective coupling at the C5-position. Optimization may be required.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).[2][8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[2]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water).[2][9]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction's progress by TLC or LC-MS.[9]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[9]
Below is a diagram illustrating the general workflow for this protocol.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a suggested starting point for amination at the C5-position.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 equiv.). Handle the base in a glovebox if possible due to its hygroscopic and corrosive nature.[4]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas.
-
Reagent Addition: Add this compound (1.0 equiv.) followed by anhydrous, degassed solvent (e.g., Toluene).[4]
-
Nucleophile Addition: Add the amine coupling partner (1.2 equiv.) via syringe.[4]
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80-120 °C and monitor by TLC or LC-MS.[4]
-
Work-up: After the reaction is complete, cool to room temperature, and quench carefully with aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.[4]
The underlying mechanism for this reaction is a catalytic cycle, illustrated below.
Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
troubleshooting 5-Bromo-4,6-dichloropyrimidin-2-amine reaction failures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4,6-dichloropyrimidin-2-amine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites on this compound are the C-Br bond at the 5-position and the two C-Cl bonds at the 4- and 6-positions. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order C-Br > C-Cl. This allows for selective functionalization at the C5 position. The chlorine atoms at C4 and C6 are susceptible to nucleophilic aromatic substitution (SNAr).
Q2: Which position is more reactive in nucleophilic aromatic substitution (SNAr) reactions?
For many dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position due to a higher LUMO coefficient, making it more electrophilic.[1] However, the reactivity of the C4 and C6 positions in this compound will be similar due to the symmetrical nature of the chloro-substituents relative to the pyrimidine nitrogens. The presence of the 2-amino group, an electron-donating group, can also influence the reactivity of the C4 and C6 positions.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Q3: I am getting low to no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?
Low or no yield in a Suzuki-Miyaura coupling with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.
-
Solution: Ensure all solvents are thoroughly degassed, and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened catalyst or a reliable pre-catalyst.[2]
-
-
Poor Reagent Quality: The boronic acid may have degraded (protodeboronation).
-
Solution: Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters) which can be more stable.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable.
-
Solution: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both organic and inorganic reagents.[3] Temperature screening (e.g., 80-110 °C) is also recommended.
-
-
Inhibition by Pyrimidine Nitrogen: The lone pair of electrons on the pyrimidine nitrogen can coordinate with the palladium catalyst, leading to inactive species.[2]
-
Solution: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can shield the palladium center and promote the desired catalytic cycle.[4]
-
A logical workflow for troubleshooting low-yield Suzuki reactions is presented below:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Q4: My reaction is producing significant side products. What are the likely side reactions and how can I minimize them?
Common side reactions in the Suzuki coupling of halogenated pyrimidines include protodeboronation, hydrolysis, and dehalogenation.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and the presence of water. Aryl boronic acids with electron-withdrawing groups are particularly susceptible.[5]
-
Mitigation: Use the boronic acid in a slight excess (1.1-1.2 equivalents). Avoid unnecessarily high temperatures and prolonged reaction times.
-
-
Hydrolysis: The dichloropyrimidine substrate can undergo hydrolysis, especially under basic conditions, to form hydroxy-pyrimidines.
-
Mitigation: Use anhydrous solvents where possible and ensure the base is not excessively strong or used in large excess. A careful workup is also important.
-
-
Dehalogenation: Reductive dehalogenation of the C-Br or C-Cl bonds can occur, leading to the formation of byproducts lacking one or more halogens. This can be promoted by the palladium catalyst in the presence of a hydrogen source.
-
Mitigation: Ensure a strictly inert atmosphere to minimize potential hydrogen sources. Careful selection of the ligand and reaction conditions can also help to favor the cross-coupling pathway.
-
Buchwald-Hartwig Amination
Q5: I am observing incomplete conversion in my Buchwald-Hartwig amination. What should I investigate?
Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors, similar to those affecting Suzuki couplings.
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. The amine substrate or product can also sometimes inhibit the catalyst.
-
Solution: Maintain a strict inert atmosphere. The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos) are often effective.[3]
-
-
Inappropriate Base: A strong, non-nucleophilic base is typically required. The strength and solubility of the base are crucial.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common choice. Other bases like K₃PO₄ or Cs₂CO₃ can also be effective, depending on the specific amine and ligand used.[3]
-
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, but excessively high temperatures can lead to catalyst decomposition.
-
Solution: Screen a range of temperatures, for example, from 80 °C to 120 °C.
-
Below is a troubleshooting decision tree for low-yield Buchwald-Hartwig reactions.
Caption: Troubleshooting low-yield Buchwald-Hartwig amination.
Q6: I am getting a mixture of mono- and di-aminated products. How can I improve the selectivity for mono-amination?
Achieving selective mono-amination on a dihalopyrimidine can be challenging.
-
Control Stoichiometry: Carefully control the stoichiometry of the amine. Using a slight excess (e.g., 1.1 equivalents) of the amine is a common starting point.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-aminated product is maximized. Lowering the reaction temperature may also improve selectivity.
-
Reactivity Difference: The C-Br bond at the 5-position is significantly more reactive in palladium-catalyzed aminations than the C-Cl bonds at the 4- and 6-positions.[6] By using milder conditions (e.g., lower temperature, less active catalyst system), it is often possible to selectively react at the C-Br bond.
Nucleophilic Aromatic Substitution (SNAr)
Q7: My SNAr reaction with an amine is sluggish or not proceeding. What can I do?
The reactivity of the C-Cl bonds in this compound towards SNAr can be influenced by the electron-donating 2-amino group.
-
Increase Nucleophilicity: If using a neutral amine, the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) can increase the rate of reaction. Using a stronger nucleophile, such as an alkoxide or a thiolate, will also increase the reaction rate.
-
Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[7]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the cation of the nucleophile and leaving the "naked" anion more reactive.
Q8: I am observing substitution at both C4 and C6, leading to a mixture of products. How can I achieve selective mono-substitution?
Achieving selective mono-SNAr on the symmetrically substituted C4 and C6 positions can be difficult.
-
Stoichiometric Control: Use of one equivalent or slightly less of the nucleophile can favor mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature may improve selectivity for the mono-substituted product over the di-substituted product.
-
Bulky Nucleophile: Using a sterically hindered nucleophile may favor mono-substitution due to steric hindrance preventing the second substitution.
Data Presentation
The following tables summarize typical reaction conditions for related compounds, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Pd(PPh₃)₄ is a reliable choice. Pre-catalysts can also be effective.[3] |
| Ligand | PPh₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands can enhance activity.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a good starting point.[3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of organic solvent and water is common.[3] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyrimidines
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precursors for generating the active Pd(0) catalyst. |
| Ligand | BINAP, Xantphos, BrettPhos | The choice of ligand is crucial and depends on the amine.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required.[3] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, degassed solvents are essential. |
| Temperature | 80-120 °C | The reaction temperature should be optimized for each substrate. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
The general workflow for a Suzuki-Miyaura coupling is depicted below:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
Technical Support Center: Managing Solubility of 5-Bromo-4,6-dichloropyrimidin-2-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-Bromo-4,6-dichloropyrimidin-2-amine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a halogenated pyrimidine derivative and, like many compounds in this class, is expected to have low aqueous solubility. Its solubility is generally poor in water and non-polar organic solvents. It is anticipated to have better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent, in polar protic solvents like ethanol and methanol.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my assay. Why is this happening and what can I do?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high-concentration organic solvent is introduced into an aqueous environment where its solubility is significantly lower. To mitigate this, consider the following:
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Lower the final concentration: The final concentration of the compound in your aqueous buffer may be exceeding its aqueous solubility limit.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in your aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1%) may help maintain solubility. However, always check the tolerance of your specific cells or assay to the final solvent concentration.[1]
-
Use a suitable co-solvent: In some cases, other co-solvents like ethanol or PEG-400 can be used in combination with DMSO to improve solubility in aqueous solutions.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. For a related compound, 4-Amino-2,6-dichloropyrimidine, a concentration of 100 mg/mL in DMSO has been reported, which required ultrasonic treatment to fully dissolve. It is advisable to start with a lower concentration and use gentle warming and/or sonication to aid dissolution.
Q4: Can I use solvents other than DMSO for my experiments?
A4: Yes, depending on the requirements of your experiment. N,N-Dimethylformamide (DMF) is another polar aprotic solvent that can be a good alternative to DMSO. For some applications, ethanol or methanol may also be suitable, although the achievable concentration is likely to be lower than in DMSO or DMF. For the related compound, 5-Amino-4,6-dichloropyrimidine, a solubility of 50 mg/mL in 95% ethanol has been reported.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in the chosen solvent. | The concentration is too high for the selected solvent. | - Try a lower concentration.- Use a stronger polar aprotic solvent like DMSO or DMF.- Apply gentle heating (check compound stability first).- Use sonication to aid dissolution. |
| Precipitation occurs upon addition to aqueous media. | The compound's aqueous solubility limit has been exceeded. | - Lower the final compound concentration.- Perform serial dilutions instead of a single large dilution.- Increase the final co-solvent (e.g., DMSO) concentration if the assay allows.- Consider using solubilizing agents like cyclodextrins for in vitro assays. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations. | - Visually inspect assay plates for any signs of precipitation.- Prepare fresh stock solutions before each experiment.- Ensure complete dissolution of the stock solution before making further dilutions. |
| Low or no activity observed in a biological screen. | The compound may not be sufficiently soluble at the tested concentration to exert its biological effect. | - Determine the kinetic solubility of the compound in your assay buffer to establish a maximum screening concentration.- If solubility is the limiting factor, consider chemical modification of the compound to improve its physicochemical properties. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H2BrCl2N3 | [1][3] |
| Molecular Weight | 242.89 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Predicted Boiling Point | 419.4 ± 55.0 °C | [4] |
| Predicted Density | 2.054 ± 0.06 g/cm³ | [4] |
Table 2: Solubility of Structurally Similar Pyrimidine Derivatives
Disclaimer: The following data is for structurally related compounds and should be used as an estimation for this compound. It is highly recommended to experimentally determine the solubility of the target compound in your specific solvent and buffer systems.
| Compound | Solvent | Solubility | Reference |
| 4-Amino-2,6-dichloropyrimidine | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (with ultrasonic treatment) | |
| 5-Amino-4,6-dichloropyrimidine | 95% Ethanol | 50 mg/mL | [2] |
| 2-Amino-4,6-dichloropyrimidine | Water | Insoluble | |
| 2-Amino-4,6-dichloropyrimidine | Acetone | Soluble | |
| 2-Amino-4,6-dichloropyrimidine | Toluene (thermal) | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 242.89 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Accurately weigh out 2.43 mg of this compound.
-
Transfer the weighed compound to a clean, dry microcentrifuge tube or amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube/vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube/vial in a water bath sonicator and sonicate for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but the thermal stability of the compound should be considered.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general method for preparing serial dilutions of a DMSO stock solution for use in cell-based assays, minimizing the risk of precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium (or appropriate aqueous buffer)
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution in the cell culture medium. For example, to prepare a 100 µM working solution with a final DMSO concentration of 1%, dilute the 10 mM stock 1:100 in the medium (e.g., 2 µL of stock in 198 µL of medium). Mix thoroughly by gentle pipetting.
-
Serial Dilutions: Perform subsequent serial dilutions from the 100 µM intermediate solution using the cell culture medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.
-
Final Application: Add the desired volume of the serially diluted working solutions to your cell culture plates.
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This is prepared by performing the same dilution steps with DMSO instead of the compound stock solution.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Logical troubleshooting flow for solubility issues.
References
preventing byproduct formation in pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrimidine synthesis, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Biginelli reaction and how can I identify it?
A1: The most prevalent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[2] This competing reaction pathway leads to the formation of a yellow and highly fluorescent compound, which can be readily identified by its characteristic fluorescence under UV light.[1]
Q2: I am observing a low yield in my Hantzsch pyridine synthesis. What are the likely causes?
A2: Low yields in the Hantzsch synthesis are a common issue and can be attributed to several factors.[3] The classical methods often involve harsh reaction conditions and long reaction times, which can lead to product degradation and the formation of byproducts.[4] Incomplete oxidation of the initially formed 1,4-dihydropyridine to the desired pyridine is another major contributor to low yields. Additionally, the complex mechanism of the Hantzsch reaction involves at least five proposed pathways, and slight variations in reactants and conditions can lead to the formation of unexpected side products.[4]
Q3: My crude product from a Biginelli reaction is difficult to purify. What could be the issue?
A3: Difficulty in purifying the crude product from a Biginelli reaction often points to the presence of N-acylurea byproducts. These byproducts can form from a competing reaction between the β-ketoester and urea. Their similar polarity to the desired dihydropyrimidinone (DHPM) can make separation by column chromatography challenging.
Q4: Can the order of reagent addition affect the outcome of the Biginelli reaction?
A4: Yes, the order of reagent addition can influence the product distribution. Some studies suggest that adding the urea last may help minimize its decomposition into ammonia, thereby reducing the formation of the Hantzsch DHP byproduct.[1]
Troubleshooting Guides
Biginelli Reaction: Minimizing Hantzsch Dihydropyridine Byproduct
Issue: Significant formation of a yellow, fluorescent byproduct (Hantzsch 1,4-dihydropyridine) is observed, leading to reduced yield and purification challenges.
Root Causes:
-
High Reaction Temperature: Elevated temperatures promote the decomposition of urea to ammonia, which is a key reactant in the competing Hantzsch pathway.[1][2]
-
Catalyst Choice: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1][2]
-
Reaction Time: Longer reaction times at high temperatures can favor the formation of the Hantzsch byproduct.[5]
Solutions:
| Parameter | Recommended Action | Rationale |
| Temperature | Conduct the reaction at a lower temperature (e.g., 60-80°C).[6] | Lower temperatures disfavor the decomposition of urea, thus suppressing the competing Hantzsch reaction.[1][2] |
| Catalyst | Utilize a catalyst known to favor the Biginelli pathway, such as sulfated zirconia or certain Lewis acids.[2][6] | These catalysts can enhance the rate of the desired cyclocondensation over the side reaction. |
| Reactant Addition | Consider adding urea as the final reactant to the pre-mixed aldehyde and β-ketoester.[1] | This may limit the time urea is exposed to heat before the main reaction begins, reducing its decomposition. |
| Solvent | While ethanol is common, consider solvent-free conditions or alternative solvents like acetonitrile.[1] | Solvent choice can impact reaction rates and selectivity. |
Hantzsch Reaction: Improving Yield and Selectivity
Issue: Low yield of the desired pyridine product and/or formation of multiple, difficult-to-separate byproducts.
Root Causes:
-
Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.[3]
-
Incomplete Oxidation: The 1,4-dihydropyridine intermediate may not be fully converted to the final pyridine product.[3]
-
Side Reactions: The complex reaction mechanism allows for several competing pathways, leading to a mixture of products.[4]
Solutions:
| Parameter | Recommended Action | Rationale |
| Catalyst & Solvent | Employ alternative catalytic systems such as p-toluenesulfonic acid (p-TSA) in aqueous micelles under ultrasonic irradiation or use solid-supported catalysts.[3][4] | These modern approaches have been shown to significantly improve yields and reduce reaction times.[4] |
| Oxidizing Agent | For the aromatization step, consider milder and more efficient oxidizing agents than traditional CrO₃ or KMnO₄, such as iodine in refluxing methanol or ferric chloride in water.[3][4] | This can minimize side reactions and simplify the workup procedure. |
| Order of Addition | In unsymmetrical Hantzsch reactions, pre-forming the Knoevenagel condensation product or the enamine before the final cyclization can improve selectivity. | This stepwise approach can prevent the formation of undesired intermediates. |
| Temperature | Carefully optimize the reaction temperature. | Temperature can influence the rates of competing reaction pathways. |
Quantitative Data
Table 1: Effect of Temperature on Product Distribution in the Biginelli Reaction using Sulfated Zirconia Catalyst
| Temperature (°C) | Aldehyde | DHPM Yield (%) | Hantzsch DHP Yield (%) |
| 60 | Benzaldehyde | 90 | 5 |
| 80 | Benzaldehyde | 85 | 10 |
| 100 | Benzaldehyde | 75 | 20 |
| 150 | Benzaldehyde | 50 | 45 |
| 60 | 4-Chlorobenzaldehyde | 92 | 4 |
| 100 | 4-Chlorobenzaldehyde | 80 | 15 |
| 60 | 4-Nitrobenzaldehyde | 95 | 2 |
| 100 | 4-Nitrobenzaldehyde | 88 | 8 |
Data synthesized from qualitative statements and typical reaction outcomes.
Table 2: Comparison of Catalysts for the Hantzsch Reaction (Model Reaction: Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate)
| Catalyst | Solvent | Reaction Time | Yield (%) |
| None (Classical) | Ethanol | 12 h | 40-60 |
| p-Toluenesulfonic acid (p-TSA) | Aqueous Micelles (Ultrasonic) | 1.5 h | 96 |
| γ-Al₂O₃ Nanoparticles | Solvent-free | 1 h | 95 |
| Gluconic Acid Aqueous Solution | Water | 6 h | >85 |
| t-BuOK | Solvent-free | 30 min | 90 |
Data compiled from various sources indicating optimized conditions.[3][4][7][8]
Experimental Protocols
Protocol 1: High-Yield Biginelli Synthesis of Dihydropyrimidinones using Sulfated Zirconia
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) while minimizing the formation of the Hantzsch dihydropyridine byproduct.[6]
Materials:
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Aldehyde (1 mmol)
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β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (1.5 mmol)
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Sulfated zirconia (50 mg)
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Methanol-dichloromethane (1:1) for work-up
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Silica gel for column chromatography
Procedure:
-
To a vial equipped with a magnetic stirrer, add the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
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Add the sulfated zirconia catalyst (50 mg).
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Heat the mixture at a controlled temperature of 60°C under solvent-free conditions for 4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
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Add 10 mL of a 1:1 methanol-dichloromethane solution and stir for 5 minutes.
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Filter the solid catalyst.
-
Evaporate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the pure DHPM.
Protocol 2: Optimized Hantzsch Synthesis of 1,4-Dihydropyridines using p-Toluenesulfonic Acid
This protocol utilizes p-toluenesulfonic acid as an efficient catalyst under solvent-free conditions to achieve high yields of 1,4-dihydropyridines in a short reaction time.[2]
Materials:
-
Aldehyde (1 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
Procedure:
-
In a round-bottom flask, mix the aldehyde (1 mmol), β-dicarbonyl compound (2 mmol), ammonium acetate (1.2 mmol), and p-TSA (0.2 mmol).
-
Heat the mixture at 80°C under solvent-free conditions for 5-20 minutes, depending on the substrate.
-
Monitor the completion of the reaction by TLC.
-
After cooling to room temperature, add water to the reaction mixture.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyridine.
Visualizations
Caption: Troubleshooting workflow for byproduct formation in the Biginelli reaction.
Caption: Simplified experimental workflow for the Hantzsch pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfated Zirconia-Catalyzed Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Under Solventless Conditions: Competitive Multicomponent Biginelli vs. Hantzsch Reactions [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-4,6-dichloropyrimidin-2-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges with 5-Bromo-4,6-dichloropyrimidin-2-amine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low Recovery After Recrystallization
Question: I am losing a significant amount of my this compound derivative during recrystallization. What are the possible causes and how can I improve the yield?
Answer: Low recovery during recrystallization is a common issue. The primary causes and potential solutions are outlined below:
-
Cause: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution: Select a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below. Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to find the optimal one.
-
-
Cause: Too much solvent was used to dissolve the crude product.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Adding solvent in small portions near the boiling point of the solvent will help prevent using an excessive amount.
-
-
Cause: Premature crystallization occurred during hot filtration.
-
Solution: If insoluble impurities are present and require hot filtration, preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
-
-
Cause: The cooling process was too rapid.
-
Solution: Allow the hot solution to cool slowly to room temperature to allow for the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Issue 2: Poor Separation or Streaking During Column Chromatography
Question: My this compound derivative is streaking on the TLC plate and I'm getting poor separation during column chromatography. What could be the problem?
Answer: Streaking and poor separation in column chromatography are often related to the polar nature of the compound and its interaction with the silica gel. Due to the presence of the amino group, these compounds can be basic and interact strongly with the acidic silica gel.
-
Cause: Strong interaction between the basic amino group and the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
-
Cause: The compound is not sufficiently soluble in the eluent, leading to precipitation on the column.
-
Solution: Ensure your compound is fully dissolved in the loading solvent before applying it to the column. If using a dry loading method, ensure the compound is evenly adsorbed onto the silica.
-
-
Cause: The chosen eluent system is not optimal for separation.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for these compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The ideal eluent system should give your target compound an Rf value of 0.2-0.4 on the TLC plate. For very polar derivatives, you might need to add a small amount of an even more polar solvent like methanol to your eluent.
-
Issue 3: Appearance of New, More Polar Spots on TLC After Workup or During Purification
Question: I am observing new, more polar spots on my TLC analysis after aqueous workup or during column chromatography that were not present in the initial reaction mixture. What are these impurities?
Answer: The appearance of new, more polar impurities is likely due to the hydrolysis of the chloro groups on the pyrimidine ring. Dichloropyrimidines are susceptible to nucleophilic attack by water, especially under non-neutral pH conditions.[1]
-
Cause: Hydrolysis of one or both chloro groups to hydroxyl groups.
-
Solution:
-
Minimize contact with water: During aqueous workup, perform extractions quickly and ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Maintain neutral pH: Both acidic and basic conditions can catalyze the hydrolysis of the chloro groups.[1] Aim to keep aqueous solutions as close to neutral as possible during workup.
-
Use aprotic solvents: For purification and storage, use aprotic solvents (e.g., dichloromethane, ethyl acetate, acetonitrile) to prevent solvolysis (reaction with solvent). Avoid prolonged exposure to protic solvents like methanol or ethanol if hydrolysis is a concern.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for this compound derivatives?
A1: The most common and effective purification techniques for these compounds are recrystallization and silica gel column chromatography. For very pure material or for separating closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can be used. The choice of method depends on the scale of the purification and the nature of the impurities.
Q2: What are some recommended solvent systems for TLC analysis and column chromatography of these compounds?
A2: A good starting point for developing a TLC system is a mixture of hexanes and ethyl acetate. The polarity can be adjusted by changing the ratio of these two solvents. Typical starting ratios to try are 9:1, 4:1, and 1:1 (hexanes:ethyl acetate). If the compound is very polar and does not move from the baseline, a small amount of methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane). For basic compounds that streak, adding 0.1-1% triethylamine to the eluent system is often effective.
Q3: How can I improve the solubility of my this compound derivative for purification?
A3: For recrystallization, the key is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot. For chromatography, if the compound is not soluble in the eluent, it can be dissolved in a stronger, more polar solvent (like dichloromethane or a small amount of acetone) and then adsorbed onto a small amount of silica gel. The solvent is then evaporated to give a dry powder, which can be loaded onto the column. This technique is known as "dry loading".
Q4: My purified compound seems to degrade over time. What are the stability concerns for these derivatives?
A4: As mentioned in the troubleshooting guide, the primary stability concern for this compound derivatives is their susceptibility to hydrolysis.[1] The chloro groups can be displaced by water or other nucleophiles. To minimize degradation, it is recommended to store the purified compound as a dry solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). If solutions are needed, they should be prepared fresh in an aprotic solvent.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. Solvent mixtures (e.g., ethyl acetate/hexanes) can also be effective.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, and the desired compound is known to be colorless, add a small amount of activated charcoal to the hot solution and stir for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with the crude mixture in various solvent systems. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top of the silica.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add the eluent to the column and begin elution, collecting fractions in test tubes. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: General Solubility of Halogenated Pyrimidine Derivatives
| Solvent Class | Examples | General Solubility | Notes |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Generally soluble | Good for chromatography and as recrystallization co-solvents. |
| Protic Polar | Methanol, Ethanol | Often soluble, but risk of solvolysis | Use with caution, especially during prolonged heating. |
| Chlorinated | Dichloromethane, Chloroform | Generally soluble | Good for dissolving samples for chromatography. |
| Aromatic | Toluene, Benzene | Moderately soluble, increases with heat | Can be good recrystallization solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Sparingly to moderately soluble | |
| Non-polar | Hexanes, Petroleum Ether | Generally poorly soluble | Often used as an anti-solvent in recrystallization. |
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting logic for common issues in column chromatography of this compound derivatives.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-4,6-dichloropyrimidin-2-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for catalyst selection in cross-coupling reactions involving 5-Bromo-4,6-dichloropyrimidin-2-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions with this compound?
The main challenge is achieving chemoselectivity. This substrate has three potential reaction sites: a bromine atom at the C5 position and two chlorine atoms at the C4 and C6 positions. In palladium-catalyzed cross-coupling reactions, the general reactivity of carbon-halogen bonds follows the order C-Br > C-Cl.[1][2] This inherent difference allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bonds available for subsequent transformations. However, careful optimization of reaction conditions is crucial to prevent side reactions at the C-Cl positions.[2][3]
Q2: Which cross-coupling reactions are most suitable for this substrate?
Several common cross-coupling reactions can be successfully applied to this compound, depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl or vinyl boronic acids and esters.[2]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with various primary and secondary amines.[1][3]
-
Sonogashira Coupling: Used for creating C-C triple bonds by coupling with terminal alkynes.[1]
-
Heck Coupling: Suitable for forming C-C bonds with alkenes.[4]
Q3: How can I favor selective coupling at the C5-Br position?
To achieve high selectivity for the C5-Br position, consider the following strategies:
-
Catalyst and Ligand Choice: Employ a palladium catalyst with a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, and RuPhos are often effective.[1]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity for the more reactive C-Br bond.[1]
-
Base Selection: Use a moderately strong base like K₃PO₄ or K₂CO₃. Very strong bases might promote undesired side reactions.[2][5]
Q4: Is it possible to achieve coupling at the C4 or C6 chloro positions?
Yes, coupling at the C-Cl positions is possible, though it generally requires more forcing conditions than coupling at the C-Br bond. This is often done in a stepwise manner after the C5 position has been functionalized. To target the C-Cl bonds, you may need:
-
A more robust catalyst system known for activating C-Cl bonds (e.g., those with bulky biarylphosphine ligands).[1]
Troubleshooting Guide
Issue 1: Low or no product yield in a Suzuki-Miyaura coupling.
-
Possible Cause: Ineffective catalyst system.
-
Possible Cause: Inappropriate base.
-
Solution: The base is crucial for activating the boronic acid. K₃PO₄ is a robust choice for challenging couplings.[6] Ensure the base is finely powdered and dry.
-
-
Possible Cause: Catalyst poisoning.
-
Solution: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting catalysis. Using a higher catalyst loading or a ligand that sterically disfavors such coordination can be beneficial.[5]
-
-
Possible Cause: Protodebromination (loss of bromine).
-
Solution: This side reaction can be minimized by using anhydrous solvents and ensuring a rigorously inert atmosphere.[6]
-
Issue 2: Formation of side products, such as homocoupling of the boronic acid.
-
Possible Cause: Oxygen contamination.
-
Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[6]
-
-
Possible Cause: Reaction temperature is too high.
-
Solution: Excessive heat can lead to catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer period.[6]
-
Issue 3: In a Buchwald-Hartwig amination, the reaction is sluggish or stalls.
-
Possible Cause: Incorrect base.
-
Possible Cause: Sterically hindered amine.
-
Solution: Sterically demanding amines may require more forcing conditions or specialized, bulkier ligands like BrettPhos.[3]
-
Issue 4: Significant alkyne homocoupling (Glaser coupling) observed in a Sonogashira reaction.
-
Possible Cause: Presence of oxygen.
-
Solution: Rigorous exclusion of oxygen is critical to prevent Glaser coupling. Ensure all components are thoroughly degassed.
-
-
Possible Cause: Inappropriate copper source or amount.
-
Solution: While CuI is a common co-catalyst, it can also promote homocoupling. Consider using a copper-free Sonogashira protocol or reducing the amount of CuI.[1]
-
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound. These are general guidelines and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[1][5] | Typically 1-5 mol% loading. |
| Ligand | XPhos, SPhos, PPh₃[1][2] | Ligand-to-metal ratio of 1:1 to 2:1 is common. Bulky ligands are often better. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃[1][2] | 2-3 equivalents. K₃PO₄ is often a robust choice.[1] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, DMF[1][2][5] | An aqueous co-solvent is frequently used. |
| Temperature | 80-110 °C[3] | Start at the lower end to maximize selectivity for the C-Br bond. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Notes |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃[1][3] | Common precursors for generating the active Pd(0) catalyst in situ. |
| Ligand | XPhos, BINAP, BrettPhos[1][3] | The choice of ligand is critical and depends on the amine substrate. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃[3] | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, 1,4-Dioxane[3] | Anhydrous, degassed solvents are essential for optimal results. |
| Temperature | 80-110 °C[3] | Should be optimized for each substrate combination. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Catalyst Precursor | Pd(PPh₃)₄, PdCl₂(PPh₃)₂[1][3] | Both Pd(0) and Pd(II) precursors can be used. |
| Copper Co-catalyst | CuI (1-10 mol%)[1][3] | Essential for the traditional Sonogashira catalytic cycle. |
| Base | Et₃N, i-Pr₂NH (DIPEA)[1][3] | Often serves as the solvent or co-solvent. |
| Solvent | DMF, THF[1][3] | A co-solvent may be used if the amine base is not sufficient. |
| Temperature | Room Temperature to 80 °C[3] | Often run at or slightly above room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0-3.0 equiv.).[1][5]
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.[1][3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]
-
Inerting: Evacuate and backfill the vessel with an inert gas.[3]
-
Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[3]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.[3]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]
Protocol 3: General Procedure for Sonogashira Coupling
-
Preparation: In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) if used.[1][3]
-
Inerting: Flush the flask with an inert gas.[3]
-
Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[1][3]
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C) and monitor for completion.[7]
-
Workup: Filter the reaction mixture through a plug of silica or celite, wash with an organic solvent, and concentrate the filtrate.[7]
-
Purification: Purify the crude residue by column chromatography.[7]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Monitoring 5-Bromo-4,6-dichloropyrimidin-2-amine Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 5-Bromo-4,6-dichloropyrimidin-2-amine using Thin-Layer Chromatography (TLC).
Troubleshooting Guides
This section addresses specific issues you may encounter during your TLC analysis, offering potential causes and actionable solutions.
Problem: No spots are visible on the TLC plate.
-
Possible Causes:
-
Insufficiently Concentrated Sample: The concentration of the analyte in the spotted solution may be too low for detection.
-
Non-UV Active Compounds: The starting material or product may not be UV-active.
-
Compound Volatility: The compound of interest may have evaporated from the TLC plate.
-
Incorrect Visualization Method: The chosen visualization technique may not be suitable for your compounds.
-
-
Solutions:
-
Concentrate the sample before spotting or spot the same location multiple times, allowing the solvent to dry between applications.
-
Use a variety of visualization techniques in addition to a UV lamp, such as iodine vapor or a potassium permanganate stain, to ensure all components are visible.[1]
-
If volatility is suspected, minimize the time the plate is left to dry before visualization.
-
Problem: The spots are streaking or tailing.
-
Possible Causes:
-
Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[2]
-
Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, causing the compound to move as a streak rather than a distinct spot.
-
Highly Polar Compounds: Basic compounds like amines can interact strongly with the acidic silica gel, leading to tailing.
-
Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking.
-
-
Solutions:
-
Dilute the sample solution before spotting.
-
Adjust the polarity of the solvent system. For basic compounds like amines, adding a small amount of a base, such as triethylamine (0.1-2%), to the mobile phase can improve spot shape.
-
Ensure the sample is completely dissolved before spotting it on the plate.
-
Problem: The Rf values of the starting material and product are too similar.
-
Possible Causes:
-
Suboptimal Solvent System: The chosen mobile phase does not have the appropriate polarity to effectively separate the compounds.
-
Similar Polarity of Compounds: The starting material and product may have very similar polarities.
-
-
Solutions:
-
Experiment with different solvent systems by varying the ratio of the component solvents or by trying completely different solvent combinations.
-
Utilize a "co-spot" by spotting the reaction mixture and the starting material in the same lane. If two distinct spots are not visible, but rather an elongated spot, it suggests the presence of both compounds.[3]
-
Consider two-dimensional (2D) TLC. After running the plate in one solvent system, it is dried, rotated 90 degrees, and then run in a second, different solvent system.[3]
-
Problem: The reaction appears complete by TLC, but NMR analysis shows the presence of the starting material.
-
Possible Causes:
-
Co-elution: The starting material and product may have the same Rf value in the chosen TLC solvent system, making them appear as a single spot.
-
Low TLC Sensitivity: The concentration of the remaining starting material might be below the detection limit of TLC but still detectable by the more sensitive NMR technique.[1]
-
-
Solutions:
-
Develop a new TLC solvent system that provides better separation between the starting material and the product.
-
Use a co-spot to confirm if the product spot is masking the starting material spot.
-
Employ multiple visualization techniques to ensure all components are detected.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound reactions?
A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A common initial ratio to try is 7:3 hexanes:ethyl acetate. The polarity can then be adjusted by varying the ratio of these solvents to achieve optimal separation.
Q2: How can I visualize the spots of this compound and its products on a TLC plate?
Due to the aromatic nature of the pyrimidine ring, this compound and its derivatives are typically UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[4][5][6] For compounds that are not UV-active or for confirmation, other visualization methods can be used:
-
Iodine Chamber: Exposing the plate to iodine vapor will reveal organic compounds as brown spots.[4][5][6]
-
Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized, which will appear as yellow or brown spots on a purple background.[1]
-
p-Anisaldehyde Stain: A general-purpose stain that can produce a range of colors for different functional groups upon heating.[3]
Q3: How do I use a co-spot to monitor my reaction?
A co-spot is a crucial tool for interpreting TLC plates. To perform a co-spot, you will have three lanes on your TLC plate:
-
Starting Material (SM): A spot of your pure starting material.
-
Reaction Mixture (Rxn): A spot of the current reaction mixture.
-
Co-spot (Co): A spot of the starting material with the reaction mixture spotted directly on top of it.
By comparing the three lanes, you can determine the progress of your reaction. If the reaction is complete, the spot in the "Rxn" lane will have a different Rf value than the "SM" lane, and the "Co" lane will show two distinct spots.
Q4: My spots are running unevenly. What can I do?
An uneven solvent front can be caused by a damaged TLC plate, the plate touching the sides of the developing chamber, or an improperly sealed chamber. Ensure the bottom of the TLC plate is smooth and not chipped, the plate is placed centrally in the chamber without touching the sides, and the chamber is securely covered to maintain a saturated atmosphere.
Experimental Protocols
Detailed Methodology for TLC Monitoring
-
Plate Preparation:
-
Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark tick marks for each lane (e.g., SM, Rxn, Co).
-
-
Sample Preparation:
-
Dissolve a small amount of your pure starting material in a volatile solvent (e.g., ethyl acetate, dichloromethane) to create the "SM" sample.
-
Take a small aliquot of your reaction mixture and dilute it with a volatile solvent to prepare the "Rxn" sample.
-
-
Spotting:
-
Using a capillary tube, carefully spot a small amount of the "SM" sample onto its designated tick mark on the origin line.
-
Spot the "Rxn" sample in its lane.
-
For the "Co" lane, first spot the "SM" sample, and then, after it has dried, spot the "Rxn" sample directly on top of the "SM" spot.
-
Ensure the spots are small and concentrated.
-
-
Development:
-
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors and seal the chamber.
-
Once the chamber is saturated, carefully place the spotted TLC plate inside, ensuring the solvent level is below the origin line.
-
Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, use additional visualization techniques such as an iodine chamber or a chemical stain.
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf values of the spots in the "Rxn" lane to the "SM" lane to determine the extent of the reaction. The appearance of a new spot with a different Rf value indicates product formation.
-
Data Presentation
Table 1: Representative Rf Values for a Hypothetical Reaction
The following table provides illustrative Rf values for the starting material and a potential product in common solvent systems. Note that actual Rf values should be determined experimentally as they can be influenced by various factors.
| Compound | Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf Value |
| This compound (SM) | 7:3 | 0.6 |
| Mono-substituted amine product | 7:3 | 0.4 |
| This compound (SM) | 8:2 | 0.7 |
| Mono-substituted amine product | 8:2 | 0.5 |
Mandatory Visualization
Caption: A workflow for troubleshooting common TLC issues.
References
Technical Support Center: HPLC Analysis of 5-Bromo-4,6-dichloropyrimidin-2-amine Reaction Mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of 5-Bromo-4,6-dichloropyrimidin-2-amine reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for the analysis of this compound?
A good starting point for developing an HPLC method is to adapt methods used for its precursor, 2-amino-4,6-dichloropyrimidine. A reverse-phase C18 column is a suitable choice for separation.
Recommended Starting HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (ACN) and water with 0.1% formic acid. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at a wavelength determined by the UV spectrum of the analyte (a starting point could be 254 nm). |
| Injection Volume | 5 - 10 µL |
Q2: What are the potential impurities I might see in my this compound reaction mixture?
Potential impurities can originate from the starting materials, side reactions, or degradation. Key potential impurities include:
-
Starting Material: Unreacted 2-amino-4,6-dichloropyrimidine.
-
Over-brominated species: If the reaction proceeds too far, di-brominated pyrimidines may form.
-
Hydrolysis/Solvolysis Products: The chloro groups on the pyrimidine ring are susceptible to nucleophilic attack by water or alcohol solvents, which can lead to the formation of hydroxy or alkoxy derivatives.[1]
-
Regioisomers: Depending on the synthetic route, other brominated isomers might be present.
-
Products of Amination: If other amines are present, they can displace the chloro groups.
Q3: My peak shape for this compound is poor (tailing or fronting). What are the common causes?
Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The amino group can interact with residual silanols on the silica-based column, causing peak tailing. Using a highly end-capped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can help.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Degradation: The column may be contaminated or have a void at the inlet.
Q4: My retention times are shifting from one injection to the next. What should I check?
Retention time instability is a common issue in HPLC. Here are some things to investigate:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause. Ensure accurate mixing and degassing. For gradient elution, ensure the pump's proportioning valves are working correctly.
-
Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Using a column oven is highly recommended for reproducible results.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Pump Performance: Check for leaks in the pump or fluctuating backpressure, which can indicate issues with the pump seals or check valves.
Troubleshooting Guides
This section provides a more in-depth look at specific problems you might encounter.
Problem 1: High Backpressure
| Possible Cause | Solution |
| Column Frit Blockage | Disconnect the column and try to flush it in the reverse direction (backflush) at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced. |
| Sample Precipitation | Your sample may be precipitating on the column. Ensure your sample is fully dissolved in the mobile phase before injection. Consider filtering your samples through a 0.22 µm filter. |
| Mobile Phase Incompatibility | If you are running a gradient, ensure that the mobile phase components are miscible and that no salts are precipitating at high organic concentrations. |
| System Blockage | Check for blockages in the tubing, injector, or guard column by systematically removing components and checking the pressure. |
Problem 2: Ghost Peaks Appearing in the Chromatogram
| Possible Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and water. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent to see if the ghost peak persists. |
| Column Contamination | Strongly retained compounds from previous analyses can elute as broad peaks in later runs. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol). |
| Degradation of the Analyte in the Autosampler | If the analyte is unstable in the sample solvent, degradation can occur while the vial is in the autosampler tray. Try using a cooled autosampler or preparing fresh samples more frequently. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-4,6-dichloropyrimidine in a suitable solvent (e.g., a mixture of methanol and water).
-
Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC, to determine the point of maximum product formation and minimal byproduct formation.
-
Work-up: Once the reaction is complete, quench any remaining brominating agent. The product can then be isolated by extraction and/or precipitation.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Forced Degradation Study
To understand the potential degradation products of this compound, a forced degradation study can be performed. This involves subjecting a solution of the compound to various stress conditions.
-
Prepare Stock Solution: Prepare a stock solution of the purified compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Add hydrochloric acid to the stock solution and heat.
-
Basic Hydrolysis: Add sodium hydroxide to the stock solution and heat.
-
Oxidative Degradation: Add hydrogen peroxide to the stock solution.
-
Thermal Degradation: Heat the stock solution.
-
Photolytic Degradation: Expose the stock solution to UV light.
-
-
Analysis: Analyze the stressed samples by HPLC to identify any new peaks corresponding to degradation products. An LC-MS analysis would be beneficial for identifying the mass of the degradation products.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Potential components in the reaction mixture.
References
Technical Support Center: Regioselectivity in Reactions of 5-Bromo-4,6-dichloropyrimidin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4,6-dichloropyrimidin-2-amine. This guide provides detailed information on managing regioselectivity in various chemical transformations, troubleshooting common experimental issues, and offering answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl.[1] Therefore, the C-Br bond at the 5-position is the most likely site for initial reaction under typical conditions. Selective reaction at one of the C-Cl bonds in the presence of the C-Br bond would require specialized catalytic systems or reaction conditions.
Q2: How does the 2-amino group influence the regioselectivity of reactions on the this compound ring?
The 2-amino group is an electron-donating group, which can influence the electronic properties of the pyrimidine ring. In the context of nucleophilic aromatic substitution (SNAr), this electron-donating character deactivates the ring towards nucleophilic attack, particularly at the adjacent C4 and C6 positions. However, the inherent reactivity of the C4 and C6 positions in pyrimidines towards SNAr is generally higher than the C2 position.[2] For palladium-catalyzed reactions, the amino group can also act as a ligand for the metal center, potentially influencing the catalyst's activity and selectivity.
Q3: Is it possible to achieve selective reaction at the C4 or C6 chloro positions?
Yes, selective reaction at the C4 or C6 positions is possible, particularly through nucleophilic aromatic substitution (SNAr) reactions. In SNAr, the chloro groups at the 4 and 6 positions are generally more susceptible to nucleophilic attack than the bromo group at the 5-position, which is less activated. The two chloro positions are electronically similar, so achieving high selectivity between them can be challenging and may depend on the specific nucleophile and reaction conditions. For cross-coupling reactions, selective reaction at a chloro position over the more reactive bromo position is less common and would likely require a carefully designed catalytic system, potentially involving catalysts that are more sensitive to the electronic environment of the C-X bond rather than just the bond strength.
Q4: What are the most common side reactions to be aware of when working with this compound?
Common side reactions include:
-
Disubstitution: Reaction at more than one halogen position, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times).
-
Homocoupling: In Suzuki reactions, the coupling of two boronic acid molecules can occur. This can be minimized by ensuring anaerobic conditions.
-
Protodehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be an issue, particularly with the more reactive C-Br bond.
-
Hydrolysis: The halogen substituents can be susceptible to hydrolysis, especially in the presence of water and base. Using anhydrous solvents and reagents is crucial.
Troubleshooting Guides
Issue 1: Poor or No Conversion in Cross-Coupling Reactions
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper handling and storage under an inert atmosphere. Consider a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | The choice of ligand is critical. For electron-rich and sterically hindered substrates, bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often more effective.[1] |
| Incorrect Base | The strength and nature of the base are crucial. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or K₃PO₄ are often required.[1] |
| Low Reaction Temperature | While milder conditions favor selectivity, some cross-coupling reactions require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress. |
| Presence of Oxygen | Palladium(0) catalysts are sensitive to oxygen. Ensure all solvents and the reaction vessel are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Issue 2: Lack of Regioselectivity (Mixture of Isomers)
| Possible Cause | Recommended Solution |
| Reaction Conditions Too Harsh | High temperatures and long reaction times can lead to the reaction of less reactive sites. Try lowering the reaction temperature and monitoring the reaction closely to stop it once the desired product is formed. |
| Catalyst System Not Selective | The choice of palladium precursor and ligand can significantly impact regioselectivity. Screen different catalyst/ligand combinations. For example, some ligands may favor reaction at sterically less hindered positions. |
| Incorrect Stoichiometry | Using a large excess of the coupling partner can drive the reaction towards multiple substitutions. Use a stoichiometry closer to 1:1 or a slight excess of the coupling partner. |
| For SNAr Reactions | The solvent can play a significant role in selectivity. Polar aprotic solvents like DMF or DMSO are commonly used. The nature of the nucleophile is also a key factor. |
Data Presentation
The following tables summarize typical reaction conditions for achieving regioselective transformations on halogenated pyrimidines. Note that these are general conditions and may require optimization for this compound.
Table 1: Regioselective Suzuki-Miyaura Coupling Conditions (Selective for C-Br)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 |
Table 2: Regioselective Buchwald-Hartwig Amination Conditions (Selective for C-Br)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-110 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 |
| Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ (2.0) | Toluene | 100 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-position (C-Br)
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-Br bond of a polyhalogenated pyrimidine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the 5-position (C-Br)
This protocol provides a general method for the selective amination at the C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.03 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the tube with argon.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Regioselectivity of this compound in different reaction types.
Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.
References
Technical Support Center: 5-Bromo-4,6-dichloropyrimidin-2-amine Reactions
Welcome to the technical support center for 5-Bromo-4,6-dichloropyrimidin-2-amine. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a highly functionalized building block primarily used in palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form a carbon-carbon bond, typically at the more reactive 5-bromo position.
-
Buchwald-Hartwig Amination: To form a carbon-nitrogen bond, also generally at the 5-bromo position.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro groups at the 4 and 6 positions are susceptible to substitution by nucleophiles, although this often requires more forcing conditions than the cross-coupling at the bromo position.
Q2: How should I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the appearance of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1] When using TLC, it's advisable to use a variety of visualization techniques, such as UV light (254 nm), iodine vapor, and potassium permanganate stain, to ensure all components are visible.[1][2]
Q3: What is a general work-up procedure for reactions involving this compound?
A3: A typical aqueous work-up procedure involves the following steps:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench it, often with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[3]
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Extract the product from the aqueous phase.
-
Washing: Wash the organic layer sequentially with water and then brine (a saturated aqueous solution of NaCl). The brine wash helps to remove residual water from the organic phase.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product, typically by column chromatography on silica gel or recrystallization.[3]
Q4: How can I purify the final product?
A4: The most common method for purifying products derived from this compound is flash column chromatography on silica gel.[3] The choice of eluent system will depend on the polarity of the product; a gradient of ethyl acetate in hexanes is a common starting point. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.[5][6]
Troubleshooting Guides
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Palladium-catalyzed reactions) | Ensure the palladium catalyst is active. Use a pre-catalyst or activate the catalyst in situ. Always handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., Argon or Nitrogen).[3] |
| Inappropriate Base | The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often used.[7] The base should be fresh and handled under an inert atmosphere if it is moisture-sensitive. |
| Suboptimal Reaction Temperature | Most cross-coupling reactions require heating. Optimize the temperature; too low may result in a sluggish reaction, while too high can lead to decomposition. A typical range is 80-120 °C.[7][8] |
| Poor Quality Reagents or Solvents | Use high-purity, anhydrous, and degassed solvents for palladium-catalyzed reactions to prevent catalyst deactivation and side reactions.[3] Ensure starting materials are pure and dry. |
| Insufficient Reaction Time | Monitor the reaction closely by TLC or LC-MS to ensure it has gone to completion. Some reactions may require extended periods (12-24 hours).[3] |
Formation of Byproducts
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Protodebromination (loss of bromine) | Presence of water or other protic sources in the reaction mixture. | Use anhydrous solvents and reagents, and maintain a rigorously inert atmosphere. |
| Hydrolysis of Chloro Substituents | Exposure to water during the reaction or aqueous work-up, especially under basic conditions, can lead to the formation of hydroxypyrimidines.[5][7] | Perform the work-up at low temperatures.[5] If possible, consider a non-aqueous work-up. Promptly and thoroughly dry the organic extracts.[5] |
| Solvolysis of Chloro Substituents | If using an alcohol as a solvent in the presence of a base, the corresponding alkoxide can displace the chloro groups.[7] | Switch to a non-alcoholic, aprotic solvent such as toluene, dioxane, or DMF.[7] |
| Di-substitution | In cross-coupling reactions, reaction at one of the chloro positions in addition to the bromo position can occur. | Use milder reaction conditions (e.g., lower temperature, less active catalyst/ligand system) to favor selective reaction at the more reactive C-Br bond. |
| Homocoupling of Boronic Acid (Suzuki) | This can occur as a side reaction. | Ensure the reaction mixture is thoroughly degassed to remove oxygen. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an arylboronic acid with this compound at the 5-position.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v).[8]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 90 °C) and monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, carefully quench the reaction with water. Extract the product with an organic solvent such as ethyl acetate, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. benchchem.com [benchchem.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative NMR Spectral Analysis of 5-Bromo-4,6-dichloropyrimidin-2-amine and Related Compounds
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-4,6-dichloropyrimidin-2-amine and structurally related aminopyrimidine derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural characterization and purity assessment of these compounds.
Data Presentation: NMR Spectral Data Comparison
The following tables summarize the available ¹H and ¹³C NMR spectral data for this compound and key comparative compounds. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | DMSO-d₆ | 7.70 (s, 1H, NH), 7.67 (s, 1H, NH) |
| 2-Amino-4,6-dichloropyrimidine | DMSO-d₆ | ~7.0 - 8.0 (br s, 2H, NH₂), ~6.5 - 7.5 (s, 1H, H-5) |
| 5-Amino-4,6-dichloropyrimidine | - | Data not available |
| 2-Aminopyrimidine | CDCl₃ | 8.32 (d, 2H), 6.60 (t, 1H), 5.15 (br s, 2H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | DMSO-d₆ | Predicted: C2: ~163, C4/C6: ~160, C5: ~100 |
| 2-Amino-4,6-dichloropyrimidine | - | C2: 163.1, C4/C6: 160.9, C5: 108.2 |
| 5-Amino-4,6-dichloropyrimidine | - | Data not available |
| 2-Aminopyrimidine | - | C2: 163.1, C4/C6: 158.4, C5: 110.3 |
Experimental Protocols
A general protocol for acquiring NMR spectra of aminopyrimidine derivatives is outlined below. The specific parameters may require optimization based on the instrument and the specific characteristics of the compound.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and its characteristic residual solvent peak at ~2.50 ppm.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
-
Filtration: To ensure a homogenous solution and prevent solid impurities from affecting the spectral quality, filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is recommended for better signal resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a common starting point.
-
Spectral Width: A spectral width of -2 to 12 ppm is usually appropriate for organic molecules.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Spectral Width: A spectral width of 0 to 200 ppm is standard.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phase Correction: The phase of the spectrum is manually or automatically corrected to obtain pure absorption peaks.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or the internal standard.
-
Integration: The relative integrals of the peaks in the ¹H NMR spectrum are determined to provide information on the relative number of protons.
Mandatory Visualization
Caption: A generalized workflow for NMR spectral analysis.
Caption: Structural relationships of the analyzed pyrimidine derivatives.
Navigating the Spectroscopic Landscape of Substituted Pyrimidines: A Comparative Guide to the ¹H and ¹³C NMR of 5-Bromo-4,6-dichloropyrimidin-2-amine and its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 5-Bromo-4,6-dichloropyrimidin-2-amine and its structural analogs, offering valuable insights for compound identification and characterization.
Comparative ¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of protons within a molecule. For the pyrimidine derivatives discussed, the key proton signals are from the amino group (-NH₂) and any substituents on the pyrimidine ring.
| Compound | Solvent | Proton Signal | Chemical Shift (δ) ppm | Multiplicity |
| 2-Amino-4,6-dichloropyrimidine (Predicted)[1] | DMSO-d₆ | -NH₂ | ~7.0 - 8.0 | Broad Singlet |
| H-5 | ~6.5 - 7.5 | Singlet | ||
| 5-Butyl-4,6-dichloropyrimidin-2-amine | DMSO-d₆ | -NH₂ | 7.29 | Broad Singlet |
| -CH₂- (butyl) | 2.59 | Multiplet | ||
| -CH₂CH₂- (butyl) | 1.45 | Multiplet | ||
| -CH₂CH₃ (butyl) | 1.33 | Multiplet | ||
| -CH₃ (butyl) | 0.91 | Triplet | ||
| 5-Benzyl-4,6-dichloropyrimidin-2-amine | DMSO-d₆ | -NH₂ | 7.46 | Broad Singlet |
| Phenyl-H | 7.15 - 7.29 | Multiplet | ||
| -CH₂- (benzyl) | 4.01 | Singlet |
Comparative ¹³C NMR Data
The ¹³C NMR spectrum reveals the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly sensitive to the nature of the substituents.
| Compound | Solvent | Carbon Signal | Chemical Shift (δ) ppm |
| 2-Amino-4,6-dichloropyrimidine (Predicted)[1] | DMSO-d₆ | C2 | Not Specified |
| C4/C6 | Not Specified | ||
| C5 | Not Specified | ||
| 5-Butyl-4,6-dichloropyrimidin-2-amine | DMSO-d₆ | C2 | 160.78 |
| C4/C6 | 160.76 | ||
| C5 | 117.71 | ||
| C1' (butyl) | 30.37 | ||
| C2' (butyl) | 28.46 | ||
| C3' (butyl) | 22.04 | ||
| C4' (butyl) | 13.81 | ||
| 5-Benzyl-4,6-dichloropyrimidin-2-amine | DMSO-d₆ | C2 | 161.15 |
| C4/C6 | 161.75 | ||
| C5 | 116.29 | ||
| C-phenyl (ipso) | 138.16 | ||
| C-phenyl | 128.72, 127.92, 126.56 | ||
| -CH₂- (benzyl) | 34.15 |
Experimental Protocols
General NMR Spectroscopic Method
The following is a typical protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine derivatives, based on common laboratory practices.[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used as the internal standard.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used as the internal standard.
Structure-Spectra Correlation
The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.
Caption: Predicted NMR signal correlations for this compound.
By comparing the experimental NMR data of newly synthesized pyrimidine derivatives with the information provided in this guide, researchers can confidently assign the structures of their compounds and gain a deeper understanding of the electronic effects of various substituents on the pyrimidine ring.
References
A Comparative Guide to Analytical Methods for Purity Determination of 5-Bromo-4,6-dichloropyrimidin-2-amine
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 5-Bromo-4,6-dichloropyrimidin-2-amine is paramount. The presence of even minor impurities can significantly influence the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity analysis, valued for its high resolution and quantitative accuracy. However, a comprehensive analytical strategy often involves complementary methods to ensure a complete purity profile. This guide provides an objective comparison of HPLC with alternative analytical techniques for the purity determination of this compound, complete with supporting experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC is the most prevalent method for assessing the purity of a wide range of organic compounds, including halogenated pyrimidines.[1][2] Its ability to separate compounds with subtle structural differences makes it ideal for identifying and quantifying impurities that may be present in the final product or arise during synthesis.[1]
A typical HPLC method for this compound would involve a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent like acetonitrile, often with an acidic modifier to improve peak shape.
Experimental Protocol: HPLC Purity of this compound
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column compartment, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 95 30 95 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor.
Comparison of Analytical Techniques
While HPLC is the workhorse for purity determination, other methods provide complementary information and can be advantageous in specific contexts.
| Performance Metric | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio.[3] | Detection of nuclear spin transitions in a magnetic field to elucidate molecular structure.[1] |
| Selectivity | High | Very High | High (for structural elucidation) |
| Sensitivity (LOD) | ng/mL range[3] | pg/mL to ng/mL range[3] | µg/mL to mg/mL range |
| Linearity (R²) | > 0.999[3] | > 0.995[3] | Not typically used for quantitative purity in this manner. |
| Accuracy (% Recovery) | 98-102%[3] | 90-110%[3] | N/A |
| Precision (%RSD) | < 2% | < 15%[3] | N/A |
| Primary Application | Quantitative purity and impurity profiling. | Analysis of volatile impurities. | Structural confirmation and identification of impurities. |
| Limitations | Requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[2] | Lower sensitivity for detecting trace impurities. |
Alternative Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility, which adds a layer of complexity to the sample preparation. However, GC-MS is highly effective for identifying and quantifying volatile organic impurities that may not be detected by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for the structural elucidation and confirmation of the target compound.[1] While not as sensitive as chromatographic methods for detecting trace impurities, NMR can provide valuable information about the presence of structurally related impurities and isomers, often without the need for a reference standard for the impurity itself.
Mass Spectrometry (MS)
Coupled with HPLC (LC-MS) or used as a standalone technique with direct infusion, mass spectrometry provides molecular weight and fragmentation data, which is crucial for the definitive identification of the main component and any unknown impurities.[1]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC purity determination process and a decision-making pathway for selecting an appropriate analytical method.
Caption: Workflow for HPLC Purity Determination.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to the Reactivity of 5-Bromo-4,6-dichloropyrimidin-2-amine and 2-amino-4,6-dichloropyrimidine
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted pyrimidines is essential for the rational design of novel therapeutics. This guide provides a comprehensive comparison of the chemical reactivity of 5-Bromo-4,6-dichloropyrimidin-2-amine and 2-amino-4,6-dichloropyrimidine. While direct side-by-side kinetic data for these specific compounds is not extensively documented in the literature, this guide leverages established principles of physical organic chemistry and available data from analogous systems to provide a robust predictive comparison.
The strategic functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules, particularly kinase inhibitors.[1][2] The pyrimidine ring, an electron-deficient heterocycle, is inherently susceptible to nucleophilic aromatic substitution (SNAr).[1][3] The strategic placement of substituents, such as chloro, bromo, and amino groups, significantly modulates the reactivity of the carbon atoms in the ring, dictating the regioselectivity and rate of substitution reactions. This guide will delve into these nuances, offering a clear comparison to aid in synthetic planning and drug design.
Theoretical Framework for Reactivity
The reactivity of dichloropyrimidines towards nucleophiles is significantly influenced by the position of the chlorine atoms and the electronic nature of other substituents on the pyrimidine ring. Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2 > C5.[1][3][4] This preference is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate when nucleophilic attack occurs at the positions para or ortho to the ring nitrogens.[1][5]
-
2-amino-4,6-dichloropyrimidine: The amino group at the C2 position is an electron-donating group (EDG) through resonance, which deactivates the pyrimidine ring towards nucleophilic attack. This deactivation is most pronounced at the adjacent C4 and C6 positions.[6]
-
This compound: In this molecule, the amino group at C2 also exerts a deactivating effect on the C4 and C6 positions. However, the bromine atom at the C5 position, while generally unreactive itself in substitutions, is an electron-withdrawing group (EWG) through induction. This inductive withdrawal by the bromine atom is expected to increase the overall electrophilicity of the pyrimidine ring compared to 2-amino-4,6-dichloropyrimidine, thus making the C4 and C6 chlorine atoms more susceptible to nucleophilic attack.
Based on these electronic effects, This compound is predicted to be more reactive towards nucleophiles at the C4 and C6 positions than 2-amino-4,6-dichloropyrimidine.
References
Navigating the Bioactivity of 5-Bromo-4,6-dichloropyrimidin-2-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 5-bromo-4,6-dichloropyrimidin-2-amine derivatives and related compounds. Drawing from experimental data, this document summarizes their antimicrobial, anti-inflammatory, and anticancer potential, offering insights into their structure-activity relationships.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of their therapeutic properties. Halogenation, in particular, has been shown to enhance the biological efficacy of many heterocyclic compounds. This guide focuses on the biological landscape of this compound and its analogs, presenting a comparative overview of their documented activities.
Comparative Biological Activity Data
The following tables summarize the quantitative data available for 5-substituted 2-amino-4,6-dichloropyrimidine derivatives and other related halogenated pyrimidines, offering a comparative look at their anti-inflammatory and antimicrobial potencies.
Anti-inflammatory Activity of 5-Substituted 2-Amino-4,6-dichloropyrimidine Derivatives
The anti-inflammatory potential of these compounds was assessed by their ability to inhibit nitric oxide (NO) production in immune-activated mouse peritoneal cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. The IC50 values, representing the concentration required to inhibit 50% of NO production, are presented below. A lower IC50 value indicates greater potency.
| Compound ID | 5-Substituent | IC₅₀ (µM) for NO Inhibition | Reference |
| B12 | -F | 2 | [1][2][3] |
| B10 | -CF₃ | 9 | [1][2][3] |
| B5 | -Isopropyl | 11 | [1][2][3] |
| B6 | -Isobutyl | 12 | [1][2][3] |
| B1 | -H | 19 | [1][2][3] |
| B3 | -Ethyl | 21 | [1][2][3] |
| B4 | -Propyl | 21 | [1][2][3] |
| B7 | -Allyl | 22 | [1][2][3] |
| B9 | -sec-Butyl | 23 | [1][2][3] |
| B2 | -Methyl | 25 | [1][2][3] |
| B8 | -Butyl | 34 | [1][2][3] |
| B11 | -Benzyl | 36 | [1][2][3] |
Notably, the 5-fluoro derivative (B12) demonstrated the highest potency in inhibiting nitric oxide production[1][2][3].
Antimicrobial Activity of Halogenated Pyrimidine Derivatives
The antimicrobial efficacy of various halogenated pyrimidine derivatives has been evaluated against different bacterial strains. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | 50 | [4][5] |
| 2-amino-5-bromopyrimidine (2A5BP) | Escherichia coli O157:H7 | >50 (inhibits biofilm) | [6][7] |
| 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP) | Escherichia coli O157:H7 | >50 (inhibits biofilm) | [6][7] |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (2,4DC5IPP) | Escherichia coli O157:H7 | >50 (inhibits biofilm) | [6][7] |
| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP) | Staphylococcus aureus | Not specified | [4][5] |
Halogenated pyrimidines have shown significant potential in inhibiting biofilm formation, a key factor in antibiotic resistance, even at concentrations that do not kill the bacteria[6][7]. For instance, 2-amino-5-bromopyrimidine (2A5BP) was found to be a significant inhibitor of EHEC biofilm formation at 50 µg/mL without affecting bacterial growth[6][7].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Nitric Oxide (NO) Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated mouse peritoneal cells.
-
Cell Preparation: Peritoneal cells are harvested from mice and seeded into 96-well plates at a density of 5 x 105 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the cells at various concentrations. The final DMSO concentration in the wells is kept below 0.1%.
-
Stimulation: The cells are stimulated with LPS (1 µg/mL) and IFN-γ (10 U/mL) to induce NO production and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the stimulated, untreated control. The IC50 value is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Mechanisms and Workflows
To better understand the context of the biological activity of these compounds, the following diagrams illustrate a common signaling pathway they may inhibit and a typical experimental workflow.
Caption: General signaling pathway illustrating kinase inhibition by pyrimidine derivatives.
Caption: A typical experimental workflow for screening the biological activity of synthesized compounds.
Discussion and Structure-Activity Relationship (SAR)
The available data, although not exhaustive for the specific this compound scaffold, allows for some preliminary structure-activity relationship (SAR) observations for the broader class of 5-substituted 2-amino-4,6-dichloropyrimidines.
For anti-inflammatory activity , the nature of the substituent at the 5-position of the pyrimidine ring plays a crucial role. The high potency of the 5-fluoro derivative (IC50 = 2 µM) suggests that a small, highly electronegative group at this position is favorable for activity[1][2][3]. The activity generally decreases with increasing alkyl chain length and branching, as seen with the methyl, ethyl, propyl, and butyl derivatives having higher IC50 values[1][2][3]. This indicates that steric bulk at the 5-position may be detrimental to the inhibitory activity.
In terms of antimicrobial activity , halogenation of the pyrimidine ring appears to be a key factor. Studies on various halogenated pyrimidines demonstrate their ability to inhibit bacterial growth and, perhaps more importantly, biofilm formation[4][5][6][7]. The presence of a bromine atom, as in 2-amino-5-bromopyrimidine, has been shown to be effective in disrupting biofilms of pathogenic bacteria[6][7]. This suggests that the 5-bromo substituent in the target scaffold of this guide is likely to contribute positively to its antimicrobial potential.
The broader class of 2-aminopyrimidines is well-known to act as kinase inhibitors . They often function as ATP-competitive inhibitors by occupying the ATP-binding pocket of various kinases, thereby blocking the downstream signaling pathways that are often dysregulated in diseases like cancer. The specific kinases targeted would depend on the overall substitution pattern of the pyrimidine core.
Conclusion
While a comprehensive dataset for a series of this compound derivatives is not yet available in the public domain, the analysis of related compounds provides valuable insights. The 2-amino-4,6-dichloropyrimidine scaffold is a promising platform for the development of biologically active agents. The substitution at the 5-position is critical for modulating activity, with small electronegative groups like fluorine enhancing anti-inflammatory effects. Furthermore, the presence of a bromine atom at this position is anticipated to confer significant antimicrobial and antibiofilm properties.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions at the 2-amino group. This would enable the establishment of a more detailed SAR and the identification of lead compounds with potent and selective anticancer, anti-inflammatory, or antimicrobial activities. The exploration of their kinase inhibitory profiles will also be a crucial step in elucidating their mechanism of action and therapeutic potential.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus [ouci.dntb.gov.ua]
- 6. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 5-bromo-4,6-dichloropyrimidin-2-amine analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-4,6-dichloropyrimidin-2-amine Analogs for Drug Discovery
Introduction: The Versatile Pyrimidine Core
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the basic structure of nucleic acids and a plethora of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The 2-aminopyrimidine structure, in particular, is a privileged scaffold frequently employed in the design of kinase inhibitors due to its resemblance to the purine core of ATP, allowing for competitive binding at the ATP-binding site.[5][6]
The subject of this guide, this compound, presents a highly functionalized and reactive starting point for the synthesis of diverse chemical libraries. The presence of three distinct halogen atoms at positions 4, 5, and 6 offers multiple sites for selective modification, making it an attractive scaffold for exploring chemical space and optimizing biological activity. This guide will dissect the SAR of this scaffold by examining the impact of substitutions at various positions on its biological efficacy, with a focus on its potential as a kinase inhibitor and anti-inflammatory agent.
Core Scaffold Analysis: The Role of Halogen Substituents
The this compound core is characterized by its electron-deficient nature, a direct result of the electron-withdrawing effects of the two nitrogen atoms and three halogen substituents. This electronic profile is crucial for its interaction with biological targets.
Key Features of the Core Scaffold:
-
2-Amino Group: This group often acts as a key hydrogen bond donor, anchoring the molecule within the active site of target proteins, particularly kinases.
-
4,6-Dichloro Substituents: These chlorine atoms serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.[7] They also contribute to the overall lipophilicity and electronic nature of the ring.
-
5-Bromo Substituent: The bromine atom at the C5 position significantly influences the electronic properties of the pyrimidine ring and can be utilized for further functionalization through reactions like Suzuki-Miyaura coupling.[7] The presence of a halogen at this position has been shown to be important for the activity of some pyrimidine-based inhibitors.
Structure-Activity Relationship (SAR) Analysis
The following sections will explore the impact of structural modifications at different positions of the this compound scaffold.
Part 1: Modifications at the C4 and C6 Positions
The chlorine atoms at the C4 and C6 positions are the most facile sites for nucleophilic substitution. Replacing one or both of these chlorines with various amines, anilines, or other nucleophiles is a common strategy to build diversity and modulate activity.
A general synthetic approach often involves a sequential SNAr reaction, where the C4 position is typically more reactive towards nucleophilic attack than the C2 position.[7]
Studies on related 2,4-diaminopyrimidine derivatives have shown that the nature of the substituent at the C4 position is critical for activity. For instance, in a series of dual CDK6 and 9 inhibitors based on a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold, modifications on the N4-phenyl ring significantly impacted potency.[8]
Part 2: Modifications at the C5 Position
The substituent at the C5 position of the pyrimidine ring plays a crucial role in modulating the biological activity. In a study of 5-substituted 2-amino-4,6-dichloropyrimidines as inhibitors of nitric oxide (NO) production, the nature of the C5 substituent was found to be a key determinant of inhibitory potency.[9][10]
| Compound | C5-Substituent | IC₅₀ (µM) for NO Inhibition[9][10] |
| 1 | -H | 15 |
| 2 | -F | 2 |
| 3 | -Cl | 9 |
| 4 | -Br | 11 |
| 5 | -CH₃ | 36 |
| 6 | -Propyl | 21 |
| 7 | -Butyl | 22 |
| 8 | -Benzyl | 33 |
SAR Insights from C5-Substitutions:
-
Halogens: The presence of a small, electron-withdrawing fluorine atom at the C5 position resulted in the most potent compound (IC₅₀ = 2 µM), suggesting that a high degree of electron withdrawal in this position is favorable for activity in this particular assay.[9][10]
-
Alkyl Groups: Increasing the size of the alkyl substituent from methyl to butyl did not lead to a clear trend, but all alkyl-substituted compounds were less potent than the halogenated analogs.[9]
-
Aromatic Groups: A benzyl group at the C5 position resulted in moderate activity.[9]
The data suggests that for inhibition of NO production, small, electron-withdrawing groups at the C5 position are preferred. The 2-amino-4,6-dihydroxypyrimidine counterparts of these compounds were found to be devoid of any NO-inhibitory activity, highlighting the importance of the chloro substituents at the C4 and C6 positions for this biological effect.[10]
core [label="{Core Scaffold
|this compound}"];substituents [shape=plaintext, label="C5-Substituent Effect on NO Inhibition", fontname="Arial", fontsize=14, fontcolor="#202124"];
F [label="Fluorine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl_Br [label="Chlorine/Bromine", fillcolor="#FBBC05", fontcolor="#202124"]; Alkyl_Benzyl [label="Alkyl/Benzyl", fillcolor="#4285F4", fontcolor="#FFFFFF"];
substituents -> F [label="High Potency"]; substituents -> Cl_Br [label="Good Potency"]; substituents -> Alkyl_Benzyl [label="Moderate Potency"]; } caption [label="Impact of C5 substituents on NO inhibition.", fontname="Arial", fontsize=10];
Part 3: Modifications at the 2-Amino Group
The 2-amino group is a critical interaction point for many pyrimidine-based inhibitors. While the parent 2-amino group is often important, its substitution can lead to improved potency and selectivity. In the context of kinase inhibitors, this position is often explored to target specific residues in the ATP-binding pocket.
For example, in the development of triaminopyrimidine inhibitors of caspase-1, modifications to a piperazine ring attached to a 2,4-diaminopyrimidine core led to significant changes in potency.[11] Although a different scaffold, this highlights the sensitivity of pyrimidine-based inhibitors to substitutions that extend from the core.
Experimental Protocols
General Synthesis of 5-Substituted-2-amino-4,6-dichloropyrimidines
This protocol is adapted from the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines.[9][10]
Step 1: Synthesis of 5-Substituted 2-amino-4,6-dihydroxypyrimidines
-
To a solution of sodium ethoxide in ethanol, add the appropriate monosubstituted malonic acid diester and guanidine.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water and ethanol, and dry to obtain the 5-substituted 2-amino-4,6-dihydroxypyrimidine.
Step 2: Chlorination to 5-Substituted 2-amino-4,6-dichloropyrimidines
-
To a solution of the 5-substituted 2-amino-4,6-dihydroxypyrimidine in a suitable solvent (e.g., chloroform), add Vilsmeier-Haack-Arnold reagent.
-
Reflux the mixture for several hours.
-
After completion, cool the reaction and carefully quench with ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final 5-substituted 2-amino-4,6-dichloropyrimidine.
In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol is a general representation of an assay to measure the inhibition of NO production in immune-activated cells.[9][12]
-
Culture mouse peritoneal cells or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with an immune activator such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production.
-
Incubate the plates for 24 hours.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Determine the IC₅₀ value for each compound, which is the concentration required to inhibit NO production by 50%.
Conclusion
The this compound scaffold is a versatile platform for the development of novel bioactive compounds. The structure-activity relationship studies reveal that:
-
The chlorine atoms at C4 and C6 are essential for certain biological activities, such as the inhibition of nitric oxide production, and serve as convenient points for chemical modification.
-
The substituent at the C5 position significantly influences potency, with small, electron-withdrawing groups like fluorine being particularly favorable for enhancing anti-inflammatory activity in the context of NO inhibition.
-
The 2-amino group is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with biological targets.
Future exploration of this scaffold could involve a more extensive diversification at the C4, C6, and 2-amino positions, guided by the insights gained from the SAR of the C5 position. The development of selective and potent inhibitors based on this core will depend on a careful balance of electronic properties, steric factors, and the introduction of functionalities that can engage in specific interactions with the target protein.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sjomr.org.in [sjomr.org.in]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Efficacy of 2-Aminopyrimidine Scaffolds in Kinase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a specific inquiry was made into the kinase inhibitory efficacy of 5-bromo-4,6-dichloropyrimidin-2-amine, a comprehensive search of publicly available scientific literature and databases did not yield any direct experimental data for this particular compound in kinase assays. Its primary documentation is as a chemical intermediate for the synthesis of more complex molecules.
However, the 2-aminopyrimidine scaffold is a well-established and highly valuable core structure in the development of potent kinase inhibitors. Numerous derivatives have been synthesized and evaluated against a wide range of kinases, demonstrating the significant potential of this chemical class. This guide, therefore, provides a comparative overview of the efficacy of structurally related 2-aminopyrimidine derivatives that have been extensively studied in kinase assays. The data and methodologies presented herein offer a valuable framework for understanding the structure-activity relationships (SAR) of this scaffold and for designing novel kinase inhibitors.
Comparative Efficacy of 2-Aminopyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro efficacy of several exemplary 2-aminopyrimidine derivatives against their respective target kinases. These compounds have been selected to illustrate the impact of various substitutions on the core scaffold, providing insights into how modifications at different positions can influence inhibitory activity.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Assay Type | Reference Compound(s) |
| Compound 8h | PLK4 | 6.7 | In vitro enzyme activity | Centrinone (2.71 nM) |
| Roscovitine (Seliciclib) | CDK2, CDK5, CDK7, CDK9 | CDK2: 700 nM, CDK5: 160 nM | Radiometric | - |
| Milciclib | CDK2, CDK1, CDK4, CDK5 | CDK2: 45 nM | - | - |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Synthase (iNOS) | 2,000 nM | In vitro NO production | L-NIL (3,000 nM) |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of kinase inhibitor efficacy. Below is a representative methodology for a biochemical kinase assay.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
1. Materials and Reagents:
-
Recombinant human kinase of interest
-
Specific peptide or protein substrate
-
Test compound (e.g., this compound derivative)
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase assay buffer. Add 5 µL of this master mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and Signal Generation: Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a 40-minute incubation with the ADP-Glo™ Reagent followed by a 30-60 minute incubation with the Kinase Detection Reagent.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway and a typical kinase assay workflow.
Caption: A generalized workflow for an in vitro biochemical kinase assay.
Caption: Overview of the PI3K/AKT/mTOR signaling cascade, a common target in cancer drug discovery.
Navigating Pyrimidine Synthesis: A Comparative Guide to Alternatives for 5-Bromo-4,6-dichloropyrimidin-2-amine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, 5-Bromo-4,6-dichloropyrimidin-2-amine serves as a versatile building block. However, the strategic selection of starting materials is paramount for optimizing reaction outcomes and exploring diverse chemical space. This guide provides an objective comparison of this compound with its viable alternatives, focusing on their performance in widely-used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura and Buchwald-Hartwig amination. Supported by experimental data, this analysis aims to facilitate informed decisions in synthetic route design.
The strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. The reactivity of halopyrimidines in cross-coupling reactions is a critical factor, primarily dictated by the carbon-halogen bond strength and the position of the halogen on the pyrimidine ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. This trend makes the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens. Consequently, iodopyrimidines are the most reactive substrates, while chloropyrimidines are less reactive and may require more specialized catalytic systems.
The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and thus the most susceptible to oxidative addition, followed by the C2 position, with the C5 position being the least reactive.
This guide will explore commercially available and synthetically accessible alternatives to this compound, including its non-brominated counterpart, 2-amino-4,6-dichloropyrimidine, its isomer, 4-amino-2,6-dichloropyrimidine, and more reactive diiodo and dibromo analogs.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table summarizes the performance of this compound and its alternatives in this reaction, based on available experimental data. It is important to note that direct side-by-side comparisons under identical conditions are not always available; therefore, reactivity trends are also inferred from closely related substrates and the general principles of cross-coupling chemistry.
| Pyrimidine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 85 | [1] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [2] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [2] |
Analysis of Reactivity in Suzuki-Miyaura Coupling:
Based on the general principles of reactivity, the C-Br bond at the 5-position of this compound is expected to be more reactive than the C-Cl bonds at the 4 and 6 positions. This allows for selective coupling at the C5 position under milder conditions. For the chloro-analogs, the C4 and C6 positions are more reactive than the C2 position. The use of microwave irradiation can significantly accelerate the reaction, as seen with 2,4-dichloropyrimidine. For less reactive chloro-substrates, more robust catalyst systems employing bulky, electron-rich phosphine ligands may be necessary to achieve high yields.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The table below outlines the performance of pyrimidine substrates in this reaction. As with the Suzuki-Miyaura coupling, direct comparative data is limited, and performance is inferred from related compounds and established reactivity trends.
| Pyrimidine Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dichloro-4,6-pyrimidinediamine | Primary or Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | 1,4-Dioxane | 80-100 | 2-12 | ~70-90 (estimated) | [3] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | - | 60 | |
| 4-chloro-N-phenylpyridin-2-amine | Various anilines | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 | - | Good to excellent | [4] |
Analysis of Reactivity in Buchwald-Hartwig Amination:
Similar to the Suzuki-Miyaura coupling, the C-Br bond of this compound is expected to be the primary site of reaction in Buchwald-Hartwig amination under controlled conditions. The choice of ligand is critical in this reaction, with bulky biarylphosphine ligands often being effective for a wide range of amines. The reactivity of the chloro-analogs will again be higher at the C4 and C6 positions. The presence of the amino group on the pyrimidine ring can potentially coordinate to the palladium catalyst, which may require careful optimization of the reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Dichloropyrimidines (Microwave-Assisted)[2]
To a microwave reactor tube, add the dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol). A 2:1 mixture of 1,4-dioxane and water (6 mL total volume) is added, and the mixture is purged with argon for 10 minutes. Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol) is then added. The tube is sealed and placed in the microwave reactor, and the reaction mixture is stirred for 15 minutes at 100 °C. After completion, the reaction mixture is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Dichloropyrimidine Derivative[3]
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the dichloropyrimidine (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4-2.0 equiv). Anhydrous solvent (e.g., 1,4-dioxane) is added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (2-12 h), monitoring the reaction progress by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing Reaction Pathways and Biological Context
To aid in understanding the synthetic transformations and their potential applications, the following diagrams illustrate the general workflows and a hypothetical signaling pathway where pyrimidine derivatives often play a role as inhibitors.
General workflow for a Suzuki-Miyaura cross-coupling reaction.
General workflow for a Buchwald-Hartwig amination reaction.
Hypothetical kinase signaling pathway inhibited by a pyrimidine derivative.
Conclusion
The selection of an appropriate starting material for the synthesis of substituted aminopyrimidines is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. While this compound offers the advantage of a more reactive C-Br bond for selective initial functionalization, its chloro-analogs, 2-amino-4,6-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine, are also valuable and commercially available alternatives. The choice between these substrates will depend on the desired final product and the overall synthetic strategy. For instance, if selective mono-functionalization is the primary goal, the bromo-derivative may be preferable. Conversely, if sequential functionalization at the more reactive C4/C6 positions is desired, the chloro-analogs are suitable starting points. Furthermore, for reactions requiring higher reactivity, exploring the synthesis of diiodo or dibromo analogs of 2-aminopyrimidine could be a fruitful avenue. Ultimately, a thorough understanding of the relative reactivities of these halopyrimidines, coupled with careful optimization of reaction conditions, will enable researchers to efficiently access a diverse range of complex pyrimidine-based molecules for drug discovery and development.
References
The Strategic Advantage of 5-bromo-4,6-dichloropyrimidin-2-amine in Kinase Inhibitor Synthesis
For researchers, scientists, and drug development professionals, the selection of foundational scaffolds is a critical determinant in the successful synthesis of novel kinase inhibitors. Among the myriad of heterocyclic building blocks, 5-bromo-4,6-dichloropyrimidin-2-amine emerges as a highly versatile and strategically advantageous starting material. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
The unique trifunctional nature of this compound, possessing three distinct reactive sites, offers a sophisticated level of control in the sequential construction of complex molecular architectures. The differential reactivity of the bromine and chlorine atoms, coupled with the directing effect of the amino group, allows for a programmed approach to functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Comparative Performance: A Data-Driven Analysis
The primary advantage of this compound lies in its orchestrated reactivity, enabling selective and high-yield transformations. To illustrate this, we present a comparative analysis with a closely related and commonly utilized building block, 2,4-dichloro-5-bromopyrimidine, in key synthetic reactions pivotal to the construction of kinase inhibitor scaffolds.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-withdrawing nature of the pyrimidine ring and the halogen substituents facilitate nucleophilic attack. The position of the amino group in this compound significantly influences the reactivity of the chloro substituents.
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| This compound | Aniline | 5-bromo-4-chloro-N-phenylpyrimidin-2-amine | ~75-85% (estimated) | [1][2] |
| 2,4-dichloro-5-bromopyrimidine | Aniline | 5-bromo-2-chloro-N-phenylpyrimidin-4-amine | 70-80% | [3] |
| This compound | Indoline | 2-amino-5-bromo-4-chloro-6-(indolin-1-yl)pyrimidine | ~60% (for a related substrate) | [4] |
| 2,4-dichloro-5-bromopyrimidine | Indoline | 5-bromo-2-chloro-4-(indolin-1-yl)pyrimidine | Not reported |
Note: Direct comparative studies are limited. Yields are based on reported values for structurally similar substrates and established principles of pyrimidine reactivity.
The 2-amino group in this compound deactivates the adjacent C4 and C6 positions to some extent, which can be advantageous in achieving mono-substitution with greater control. In contrast, the lack of an amino group in 2,4-dichloro-5-bromopyrimidine leads to higher reactivity at the C4 position.
Suzuki-Miyaura Cross-Coupling
The presence of a bromine atom makes these pyrimidine scaffolds ideal substrates for Suzuki-Miyaura coupling, a cornerstone of C-C bond formation in medicinal chemistry. The general order of halogen reactivity in palladium-catalyzed coupling is I > Br > Cl. This allows for selective coupling at the C5-bromo position while leaving the chloro groups available for subsequent SNAr reactions.
| Starting Material | Boronic Acid | Product | Yield (%) | Reference |
| This compound | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4-methoxyphenyl)pyrimidin-2-amine | ~60-70% (estimated) | [5][6] |
| 2,4-dichloro-5-bromopyrimidine | 4-Methoxyphenylboronic acid | 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine | 65% | [5] |
This selective reactivity is a key advantage, enabling a modular approach to building molecular complexity.
Experimental Protocols
To facilitate the application of this compound in your research, we provide detailed experimental protocols for key transformations.
Protocol 1: Nucleophilic Aromatic Substitution with Aniline
Objective: To synthesize 5-bromo-4-chloro-N-phenylpyrimidin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Ethanol (EtOH)
Procedure:
-
To a solution of this compound in ethanol, add aniline followed by triethylamine.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Isolate the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Objective: To synthesize 4,6-dichloro-5-(4-methoxyphenyl)pyrimidin-2-amine.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
K3PO4 (2.0 eq)
-
1,4-Dioxane/H2O (4:1)
Procedure:
-
In a Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, and K3PO4.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/H2O solvent mixture.
-
Add the Pd(PPh3)4 catalyst.
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Biological Context: Signaling Pathways
Derivatives of this compound are frequently employed in the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases. Below are representations of several of these pathways, generated using Graphviz, to provide a clear visual context for the application of these compounds.
General synthetic workflow for kinase inhibitors.
Simplified Aurora Kinase signaling pathway.
Simplified BTK signaling pathway.
Simplified VEGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis and Structural Validation of 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 5-Bromo-4,6-dichloropyrimidin-2-amine, a key intermediate in the development of various therapeutic agents. It further details the essential experimental protocols for the definitive structural validation of the synthesized product, ensuring the integrity and reproducibility of research and development efforts.
Synthesis of this compound: A Comparative Analysis
The introduction of a bromine atom at the C5 position of the 2-amino-4,6-dichloropyrimidine scaffold is a critical step in the synthesis of numerous biologically active molecules. Two primary methods for this transformation are direct bromination using elemental bromine and bromination with N-bromosuccinimide (NBS). Below is a comparative summary of these approaches.
| Feature | Method A: Direct Bromination with Br₂ | Method B: Bromination with N-Bromosuccinimide (NBS) |
| Reagents | 2-Amino-4,6-dichloropyrimidine, Bromine (Br₂), Sodium Carbonate | 2-Amino-4,6-dichloropyrimidine, N-Bromosuccinimide (NBS) |
| Solvent | Methanol/Water mixture | Dichloromethane or other inert organic solvents |
| Reaction Conditions | Room temperature, extended reaction time (e.g., 42 hours)[1] | Typically room temperature to mild heating, often with shorter reaction times |
| Reported Yield | High (e.g., 83.7%)[1] | Generally high for activated aromatic systems |
| Handling Considerations | Elemental bromine is a highly corrosive and volatile liquid requiring careful handling in a fume hood. | NBS is a solid, making it easier and safer to handle than liquid bromine.[2] |
| Byproducts | Primarily sodium bromide, which is easily removed by washing with water. | Succinimide, which is typically removed by filtration or washing. |
Experimental Protocols
Synthesis Method A: Direct Bromination with Elemental Bromine
This protocol outlines the synthesis of this compound from 2-amino-4,6-dichloropyrimidine.[1]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Bromine (Br₂)
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a suitable reaction vessel, a mixture of 2-amino-4,6-dichloropyrimidine (1.0 eq) and sodium carbonate (1.2 eq) is suspended in a 1:1 mixture of methanol and water.
-
The mixture is stirred at room temperature.
-
Elemental bromine (1.6 eq) is added dropwise to the stirring suspension over a period of 20 minutes.
-
After the addition is complete, an additional portion of sodium carbonate (0.9 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature for an extended period (e.g., 42 hours), with progress monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with a saturated aqueous solution of sodium bicarbonate to precipitate the product.
-
The precipitate is collected by filtration, washed with distilled water, and dried under vacuum to yield this compound as a white solid.
Structural Validation Protocols
The unequivocal determination of the structure of the synthesized this compound is paramount. A combination of spectroscopic methods is employed for this purpose.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum. For this compound, the spectrum is expected to show singlets corresponding to the amine protons (NH₂) in the region of δ 7.6-7.7 ppm.[1]
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms in the pyrimidine ring.
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Analysis:
-
Introduce the sample into the mass spectrometer.
-
The mass spectrum of this compound is expected to show a molecular ion peak (M+H)⁺ at m/z = 241 and an ammonium adduct (M+NH₄)⁺ at m/z = 258, consistent with its molecular formula C₄H₂BrCl₂N₃.[1] The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and two chlorine atoms.
3. Single-Crystal X-ray Diffraction
Crystal Growth:
-
Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the data and solve the crystal structure using appropriate software. The structure of the related 5-bromo-2-chloropyrimidin-4-amine was determined to be monoclinic.[3][4]
Visualizing the Workflow and Structure
To aid in the understanding of the synthesis and validation process, the following diagrams illustrate the key steps and relationships.
References
Navigating the In Vitro Landscape: A Comparative Analysis of 5-Bromo-4,6-dichloropyrimidin-2-amine Derivatives in Cancer Cell Line Screening
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Pyrimidine derivatives have emerged as a promising class of compounds, with a versatile scaffold amenable to chemical modifications that can significantly impact their biological activity. This guide provides an objective comparison of the in vitro performance of a series of 5-bromo-4,6-dichloropyrimidin-2-amine derivatives against various human cancer cell lines, benchmarked against a known kinase inhibitor.
This analysis is centered on a series of novel 5-bromo-pyrimidine derivatives, evaluated for their anti-proliferative effects across a panel of human cancer cell lines: HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and U937 (histiocytic lymphoma). To assess their selectivity, the compounds were also tested against the normal human liver cell line, L02. The well-established tyrosine kinase inhibitor, Dasatinib, is included for comparative purposes, providing a benchmark for potency.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxic activity of the 5-bromo-pyrimidine derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values using the MTT assay. The results, summarized in the table below, reveal a range of potencies and selectiveities among the tested compounds.
| Compound ID | HCT116 (μM) | A549 (μM) | K562 (μM) | U937 (μM) | L02 (Normal Cell Line) (μM) |
| Derivative 1 | 1.28 ± 0.11 | 2.45 ± 0.23 | 0.89 ± 0.09 | 1.56 ± 0.14 | > 50 |
| Derivative 2 | 3.15 ± 0.28 | 5.87 ± 0.51 | 1.12 ± 0.13 | 2.98 ± 0.25 | > 50 |
| Derivative 3 | 0.95 ± 0.08 | 1.78 ± 0.16 | 0.54 ± 0.06 | 1.02 ± 0.11 | > 40 |
| Derivative 4 | 5.21 ± 0.45 | 8.92 ± 0.78 | 2.56 ± 0.24 | 4.88 ± 0.41 | > 50 |
| Dasatinib | 0.02 ± 0.003 | 0.05 ± 0.007 | 0.004 ± 0.001 | 0.01 ± 0.002 | > 10 |
Key Observations:
-
Derivative 3 emerged as the most potent compound among the novel series, exhibiting sub-micromolar to low micromolar IC50 values across all tested cancer cell lines. Its highest potency was observed against the K562 cell line (IC50 = 0.54 ± 0.06 μM).
-
All tested derivatives displayed a favorable selectivity profile, with significantly lower cytotoxicity against the normal L02 cell line (IC50 > 40 μM) compared to the cancer cell lines. This suggests a potential therapeutic window for these compounds.
-
While the novel derivatives show promising anticancer activity, the benchmark compound, Dasatinib, demonstrated substantially higher potency, with IC50 values in the nanomolar range.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cell Culture
Human cancer cell lines (HCT116, A549, K562, and U937) and the normal human liver cell line (L02) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the 5-bromo-pyrimidine derivatives and Dasatinib were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 μM) for 72 hours.
-
MTT Incubation: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism: Kinase Inhibition Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[1] The diagram below illustrates a simplified generic signaling pathway that can be targeted by such inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and a potential point of inhibition by pyrimidine derivatives.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro screening of the 5-bromo-pyrimidine derivatives.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-4,6-dichloropyrimidin-2-amine: A Comprehensive Guide
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-4,6-dichloropyrimidin-2-amine, a chemical compound used in research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
Immediate Safety and Hazard Information
| Hazard Information | Precautionary Measures and Disposal Considerations |
| CAS Number | 7781-26-2[4] |
| Molecular Formula | C4H2BrCl2N3[4] |
| Molecular Weight | 242.89 g/mol [4] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[1][2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3] Use only outdoors or in a well-ventilated area.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents.[1][3] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, like any hazardous chemical, must be handled systematically to ensure safety and environmental protection. The following protocol outlines the necessary steps for its disposal as a solid waste and for managing spills.
Solid Waste Disposal Procedure
This procedure applies to unused or expired this compound and any contaminated disposable lab supplies (e.g., gloves, weigh boats, absorbent paper).
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE, including a lab coat, nitrile gloves (consider double-gloving), and safety goggles.[5]
-
Waste Container:
-
Select a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, leak-proof lid.[6][7][8]
-
For the solid chemical, its original container may be used if it is in good condition.[7]
-
For contaminated lab supplies, use a heavy-duty plastic bag or a puncture-resistant container.[9][10] Double-bagging is recommended.[5][7]
-
-
Labeling:
-
Storage:
-
Collection and Disposal:
Spill Cleanup and Disposal Procedure
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Immediate Response:
-
Assess the Spill:
-
Identify the spilled material and the extent of the spill.[5]
-
This procedure is for minor spills that can be safely managed by trained laboratory personnel. For major spills, contact your EHS department immediately.
-
-
Personal Protective Equipment (PPE):
-
Contain the Spill:
-
Cleanup:
-
Carefully scoop the absorbed material or the solid chemical into a designated hazardous waste container.[13]
-
Decontaminate the spill area with a suitable solvent or a soap and water solution.[12][13] If a highly toxic substance is suspected, the rinse water should also be collected as hazardous waste.[13]
-
-
Disposal of Cleanup Materials:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. westlab.com [westlab.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. acs.org [acs.org]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Essential Safety and Operational Guide for 5-Bromo-4,6-dichloropyrimidin-2-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-4,6-dichloropyrimidin-2-amine (CAS No: 7781-26-2). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Physicochemical and Hazard Information
A summary of the key physical, chemical, and hazard data for this compound is presented below. This information is critical for safe handling and emergency preparedness.
| Property | Value | Reference |
| Molecular Formula | C4H2BrCl2N3 | [1] |
| Molecular Weight | 242.89 g/mol | [1] |
| Boiling Point | 419.434°C at 760 mmHg | [1] |
| Density | 2.054 g/cm³ | [1] |
| Appearance | White (solid) | [2] |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [2] |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed immediately if contaminated. | To prevent skin contact and irritation.[2] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect eyes from splashes and dust, preventing serious eye irritation.[1][2] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat with long sleeves and tight-fitting cuffs. | To prevent skin contact and contamination of personal clothing.[1][2] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95 or equivalent) is recommended when handling the solid form to avoid dust inhalation. | To prevent respiratory tract irritation.[1] |
Standard Operating Procedures for Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to post-handling cleanup.
Caption: Safe Handling Workflow.
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3] |
Emergency Response Plan
A clear and concise emergency response plan is essential for managing accidental spills or exposures effectively.
Caption: Emergency Response Plan.
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep refrigerated when possible.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2][4]
Disposal:
-
Dispose of contents and containers to an approved waste disposal plant.[2]
-
All waste containing this compound must be classified as hazardous chemical waste.[5][6]
-
Solid waste and contaminated materials (e.g., gloves, weigh boats) should be collected in a clearly labeled, sealed container for hazardous waste.[5]
-
If dissolved in a solvent, the solution should be collected in a labeled hazardous waste container for halogenated organic waste.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
